Bopindolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022684 | |
| Record name | Bopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62658-63-3, 69010-88-4 | |
| Record name | Bopindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bopindolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bopindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152–153 [malonate salt], 152 - 153 °C | |
| Record name | Bopindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bopindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bopindolol's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bopindolol is a potent, long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It functions as a prodrug, being metabolized into active compounds that exert its therapeutic effects, primarily in the management of hypertension.[1][2][3] Beyond its primary β-blocking activity, this compound and its metabolites also exhibit interactions with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes, and possess membrane-stabilizing properties at higher concentrations.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological actions of this compound, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism: β-Adrenoceptor Antagonism with Intrinsic Sympathomimetic Activity
This compound's primary mechanism of action is the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[3] This antagonism inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.
-
β1-Adrenoceptor Blockade: Primarily located in the heart, antagonism of β1-receptors leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This reduction in cardiac workload is a key contributor to its antihypertensive effect.[2]
-
β2-Adrenoceptor Blockade: this compound's action on β2-adrenoceptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. However, this effect is tempered by its intrinsic sympathomimetic activity.
A distinguishing feature of this compound is its Intrinsic Sympathomimetic Activity (ISA) . This partial agonist effect means that while this compound blocks the effects of potent endogenous agonists, it can weakly stimulate the β-adrenoceptors itself.[6][7][8] This results in a baseline level of sympathetic stimulation, which can mitigate some of the adverse effects associated with full antagonists, such as profound bradycardia and a decrease in cardiac output at rest.[6] The molecular basis for ISA is a modest stimulation of adenylyl cyclase activity upon receptor binding.[7]
Prodrug Metabolism and Active Metabolites
This compound is a prodrug that undergoes hydrolysis to form active metabolites, primarily 18-502 and 20-785.[9] These metabolites are also potent β-blocking agents and contribute significantly to the long duration of action of this compound.[5]
Quantitative Receptor Binding and Functional Antagonism
The affinity of this compound and its metabolites for β-adrenoceptors has been quantified using radioligand binding assays and functional antagonism studies.
| Compound | Receptor | Assay Type | Value | Species/Tissue | Reference |
| This compound | β1-AR | pKi | 7.44 ± 0.12 | Transfected COS-7 cells | [4][10] |
| β2-AR | pKi | 7.70 ± 0.13 | Bovine mesenteric artery | [10] | |
| β1-AR | pD2 | 7.57 | Guinea pig atria | [11] | |
| Metabolite 18-502 | β1-AR | pKi | 9.38 ± 0.31 | Transfected COS-7 cells | [4][10] |
| β2-AR | pKi | 8.07 ± 0.13 | Bovine mesenteric artery | [10] | |
| β1-AR | pD2 | 7.67 | Guinea pig atria | [11] | |
| Metabolite 20-785 | β1-AR | pKi | 6.65 ± 0.16 | Transfected COS-7 cells | [10] |
| β2-AR | pKi | 8.20 ± 0.24 | Bovine mesenteric artery | [10] | |
| Pindolol (related compound) | 5-HT1A | Ki (nmol/L) | 6.4 | Recombinant human (CHO cells) | [12] |
AR: Adrenoceptor; pKi: negative logarithm of the inhibition constant; pD2: negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.
Downstream Signaling Pathways
β-Adrenoceptor Signaling
The interaction of this compound with β-adrenoceptors modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As a partial agonist, this compound elicits a submaximal activation of this pathway compared to full agonists like isoproterenol.
5-HT1A Receptor Signaling
This compound's active metabolite is structurally similar to pindolol, which is known to be a 5-HT1A receptor partial agonist/antagonist.[12][13] This interaction is relevant in the context of certain neurological functions. 5-HT1A receptors are coupled to inhibitory Gi/o proteins, which inhibit adenylyl cyclase.
Ancillary Pharmacological Properties
Membrane Stabilizing Activity
At concentrations higher than those required for β-blockade, this compound exhibits membrane-stabilizing activity (MSA).[14] This is a class I antiarrhythmic effect attributed to the blockade of voltage-gated sodium channels in the cell membrane, which reduces the rate of rise of the cardiac action potential.[15][16] The clinical relevance of this effect at therapeutic doses is generally considered minimal.[14]
Detailed Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity (pKi)
This protocol is a composite based on methodologies described for determining the binding affinity of this compound and its metabolites to β-adrenoceptors expressed in transfected COS-7 cells.[4][10][17][18]
-
Cell Culture and Membrane Preparation:
-
COS-7 cells are transiently transfected with plasmids encoding for human β1- or β2-adrenoceptors.
-
After 48-72 hours of expression, cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed amount of cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound or its metabolites).
-
Add a fixed concentration of a suitable radioligand, such as [3H]CGP-12177, a non-selective β-adrenoceptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assay in Isolated Guinea Pig Atria (pA2)
This protocol is based on classical pharmacological methods for determining the potency of a competitive antagonist.[11][19][20][21]
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The spontaneous beating rate of the atria is recorded.
-
-
Experimental Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a β-adrenoceptor agonist (e.g., isoproterenol) is established to determine the baseline response.
-
The tissue is washed to remove the agonist.
-
The preparation is then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, this plot should be a straight line with a slope not significantly different from unity.
-
The pA2 value is the intercept of the regression line with the x-axis and represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
GTPγS Binding Assay for 5-HT1A Receptor Activation
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor and can be used to determine the agonist or antagonist properties of a compound like pindolol.[22][23][24][25]
-
Membrane Preparation:
-
Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing recombinant human 5-HT1A receptors) as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the cell membranes with the test compound (pindolol) at various concentrations in an assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate for a specific time at a controlled temperature to allow for [35S]GTPγS binding to activated Gα subunits.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
To determine agonist activity, plot the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 and Emax values can be determined.
-
To determine antagonist activity, measure the ability of the test compound to inhibit the [35S]GTPγS binding stimulated by a known 5-HT1A agonist.
-
cAMP Accumulation Assay
This assay measures the functional consequence of β-adrenoceptor or 5-HT1A receptor activation on the production of the second messenger cAMP.[26][27][28][29][30]
-
Cell Culture and Treatment:
-
Culture cells expressing the receptor of interest (e.g., CHO cells transfected with β-adrenoceptors).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors like 5-HT1A, stimulate adenylyl cyclase with forskolin.
-
Add the test compound (this compound or pindolol) at various concentrations and incubate for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or radioimmunoassay). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the measured cAMP levels against the concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from these curves.
-
Conclusion
This compound's mechanism of action is multifaceted, extending beyond simple β-adrenoceptor blockade. Its characterization as a non-selective β-blocker with intrinsic sympathomimetic activity, coupled with its prodrug nature and interactions with serotonin receptors, provides a complex pharmacological profile. The long-acting effects of its active metabolites contribute significantly to its clinical utility in managing hypertension. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for its rational use in therapy and for the development of future cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other related compounds.
References
- 1. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biologyonline.com [biologyonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a slowly dissociating antagonist from the beta-adrenoceptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of (+/-)-pindolol on the central 5-HT1A receptor by the use of in vivo microdialysis and hippocampal slice preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pa2 determination | PPTX [slideshare.net]
- 22. Pindolol antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 28. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bopindolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol is a potent, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is an ester prodrug that is rapidly metabolized to its active hydrolysed form, the main active metabolite being 18-502.[1][3] this compound's pharmacological profile is characterized by a long duration of action, making it suitable for once-daily administration in the treatment of cardiovascular disorders such as hypertension and angina pectoris.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[5] This antagonism of catecholamine action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[6] By blocking β2-receptors in the juxtaglomerular apparatus, this compound also inhibits the production of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[6]
Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β-adrenoceptors.[1][2] This partial agonist activity is thought to mitigate some of the adverse effects associated with pure β-blockers, such as bradycardia and bronchoconstriction, particularly in patients with low sympathetic tone.[7]
Signaling Pathway
The binding of this compound to β-adrenergic receptors modulates the downstream signaling cascade. As an antagonist, it prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in protein kinase A (PKA) activity and subsequent downstream effects on calcium channels and contractile proteins, resulting in negative chronotropic and inotropic effects in the heart.
Receptor Binding Affinity
The affinity of this compound and its metabolites for β-adrenoceptors has been determined in various in vitro studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.
| Compound | Receptor Subtype | pKi | pA2 | Tissue/System | Reference |
| This compound | β1-Adrenoceptor | 7.44 ± 0.12 | - | COS-7 cells (human) | [8] |
| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||
| β1-Adrenoceptor | - | 8.6 | Guinea pig atria | [9] | |
| β2-Adrenoceptor | - | 9.0 | Guinea pig trachea | [9] | |
| Metabolite 18-502 | β1-Adrenoceptor | 9.38 ± 0.31 | - | COS-7 cells (human) | [8] |
| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||
| β1-Adrenoceptor | - | 9.5 | Guinea pig atria | [9] | |
| β2-Adrenoceptor | - | 9.3 | Guinea pig trachea | [9] | |
| Metabolite 20-785 | β1-Adrenoceptor | 6.65 ± 0.16 | - | COS-7 cells (human) | [8] |
| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||
| β1-Adrenoceptor | - | 7.0 | Guinea pig atria | [9] | |
| β2-Adrenoceptor | - | 6.8 | Guinea pig trachea | [9] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Pharmacokinetics
This compound is well-absorbed after oral administration and undergoes rapid hydrolysis to its active metabolite, 18-502.[1][3] The parent drug has a very short half-life, while the active metabolite has a long duration of action, allowing for once-daily dosing.[10]
| Parameter | Value | Population | Reference |
| Bioavailability | ~70% | Healthy volunteers | [11] |
| Time to Peak Plasma Concentration (Tmax) of 18-502 | Not specified | Young healthy men | [10] |
| Elimination Half-life (t1/2β) of 18-502 | Increased by 40% in elderly | Elderly vs. Young men | [10] |
| Area Under the Curve (AUC0-24h) of 18-502 | Increased by 26% in elderly | Elderly vs. Young men | [10] |
Metabolism
This compound is a prodrug that is metabolized to its active form, 18-502, and a less active metabolite, 20-785.[12] This metabolic activation is a key feature of its pharmacokinetic profile.
Clinical Efficacy and Safety
This compound has been shown to be an effective and well-tolerated antihypertensive agent in numerous clinical trials.[1][13][14][15][16]
Hypertension
In a multi-center, single-blind, placebo-controlled study involving 44 patients with mild to moderate essential hypertension, this compound administered once daily at doses of 1-2 mg for 12 weeks significantly reduced blood pressure.[13]
| Parameter | Placebo | This compound (12 weeks) | p-value |
| Supine Systolic BP (mmHg) | 169 ± 2 | 136 ± 2 | < 0.01 |
| Supine Diastolic BP (mmHg) | 103 ± 1 | 85 ± 0.6 | < 0.01 |
| Supine Heart Rate (beats/min) | 84 ± 2 | 72 ± 1 | < 0.01 |
Another study with 23 hypertensive patients showed a reduction in blood pressure from 151 ± 12 / 105 ± 7 mmHg to 129 ± 10 / 88 ± 6 mmHg after 12 weeks of treatment with a mean this compound dosage of 2.4 mg once daily.[16] Heart rate was slightly decreased from 75 ± 7 to 71 ± 10 beats/min.[16] In a double-blind study comparing this compound with metoprolol in 86 hypertensive patients, both drugs were found to be equally effective in controlling blood pressure, with 70% of patients achieving a diastolic blood pressure of less than 95 mmHg.[15]
Safety and Tolerability
This compound is generally well-tolerated.[1][15] The incidence of undesirable effects is low.[15] Due to its intrinsic sympathomimetic activity, it may cause less bradycardia than β-blockers without this property.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenoceptors.
Methodology based on studies by Nagatomo et al.: [8][9]
-
Membrane Preparation:
-
Tissues (e.g., rat heart for β1, rat lung for β2) or cells expressing the receptor of interest (e.g., transfected COS-7 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Lowry assay).
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of various concentrations of the competing ligand (this compound or its metabolites).
-
50 µL of a fixed concentration of a radioligand (e.g., [3H]CGP-12177 for β1 and β2).
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Intrinsic Sympathomimetic Activity (ISA)
Objective: To determine the partial agonist activity of this compound.
Methodology based on in vivo and in vitro models:
-
In Vitro (Isolated Tissue):
-
Preparation: Isolated guinea pig atria (for chronotropic effects) or papillary muscle (for inotropic effects) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Protocol: After an equilibration period, cumulative concentration-response curves to a full β-agonist (e.g., isoprenaline) are established to determine the maximal response. The tissues are then washed, and after a recovery period, cumulative concentrations of this compound are added to determine its agonist effect in the absence of a full agonist. The response to this compound is expressed as a percentage of the maximal response to the full agonist.
-
-
In Vivo (Animal Model):
-
Model: Reserpinized or ganglion-blocked rats or dogs are often used to deplete endogenous catecholamines and minimize reflex sympathetic activity.
-
Protocol: The animal is anesthetized, and heart rate and blood pressure are continuously monitored. This compound is administered intravenously at increasing doses, and the changes in heart rate are recorded. The increase in heart rate in the absence of sympathetic tone is indicative of ISA.
-
Conclusion
This compound is a well-characterized non-selective β-blocker with a unique pharmacological profile that includes potent and long-lasting β-adrenoceptor antagonism, coupled with intrinsic sympathomimetic activity. Its conversion to a highly active and long-acting metabolite contributes significantly to its clinical efficacy and allows for convenient once-daily dosing in the management of hypertension and other cardiovascular diseases. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the detailed pharmacology of this compound.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. What is this compound Malonate used for? [synapse.patsnap.com]
- 5. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady state pharmacokinetics of hydrolysed this compound in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-blocking action of this compound, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive effect of this compound: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in the treatment of hypertension: a double blind study comparing this compound and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antihypertensive efficacy of the new long-acting beta-blocker this compound as related to age - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Non-Selective Beta-Adrenoceptor Antagonist
Introduction
Bopindolol is a potent, long-acting, non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1][2][3][4][5] It is a prodrug that is rapidly metabolized to its active form, pindolol.[6] A key feature of this compound is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which contributes to its clinical profile.[1][2][7][8] This guide provides a detailed overview of the pharmacology, pharmacokinetics, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is an ester prodrug of pindolol.[9][10] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate[9] |
| Chemical Formula | C23H28N2O3[6][9] |
| Molar Mass | 380.488 g·mol−1[9] |
| CAS Number | 62658-63-3[9] |
| PubChem CID | 44112[9] |
| DrugBank ID | DB08807[6] |
| Predicted logP | 4.45 to 4.7[9] |
Pharmacology
Mechanism of Action
This compound, through its active metabolite pindolol, acts as a competitive antagonist at both β1- and β2-adrenergic receptors.[6][8]
-
β1-Adrenoceptor Blockade: Antagonism of β1-receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key factors in its antihypertensive effect.[6][11]
-
β2-Adrenoceptor Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[6][8] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and sodium and water retention.[6]
Intrinsic Sympathomimetic Activity (ISA)
This compound possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-adrenoceptors, particularly in a state of low sympathetic tone.[7][8][12] This partial agonist activity may contribute to a lower incidence of bradycardia and less pronounced negative inotropic effects compared to beta-blockers without ISA.[12]
Membrane Stabilizing Activity (MSA)
This compound also exhibits membrane-stabilizing activity (MSA), a property it shares with some other beta-blockers.[8][13] This effect, similar to that of Class I antiarrhythmic agents, is related to the blockade of sodium channels in the cell membrane and is generally observed at higher concentrations.[14]
Quantitative Data
Receptor Binding Affinity
The binding affinities of this compound and its metabolites for β-adrenoceptors have been determined using radioligand binding assays.
| Compound | Receptor | pKi | pA2 |
| This compound | β1-adrenoceptor | - | - |
| β2-adrenoceptor | - | - | |
| Metabolite 18-502 | β1-adrenoceptor | Higher than this compound | Higher than this compound |
| β2-adrenoceptor | Higher than this compound | Higher than this compound | |
| Metabolite 20-785 | β1-adrenoceptor | Lower than this compound | Lower than this compound |
| β2-adrenoceptor | Lower than this compound | Lower than this compound |
Data from a study assessing the beta-blocking potency and selectivity of this compound and its two metabolites.[15] pKi and pA2 values indicate the negative logarithm of the inhibitor constant and the antagonist affinity, respectively. Higher values denote greater affinity.
Pharmacokinetic Properties
This compound is rapidly hydrolyzed to its active metabolite. Its pharmacokinetic profile is characterized by a long duration of action.
| Parameter | Value (for hydrolyzed this compound) |
| Bioavailability | ~70%[7] |
| Time to Peak (tmax) | Not significantly altered in the elderly[16] |
| Peak Concentration (Cmax) | Significantly different in the elderly after weight adjustment (+29%)[16] |
| Half-life (t1/2 β) | Increased by 40% in elderly subjects[16] |
| Area Under the Curve (AUC0-24h) | Increased by 26-41% in elderly subjects[16] |
| Clearance (CL/f) | Decreased by 30% in the elderly after weight adjustment[16] |
| Metabolism | Extensive hepatic metabolism[17] |
Pharmacodynamic Effects
Clinical studies in hypertensive patients have demonstrated the hemodynamic effects of this compound.
| Parameter | Acute Effect (24 hours, 2 mg) | Long-term Effect (3 weeks, 2-4 mg) |
| Mean Arterial Pressure | ↓ 12% ± 2%[2] | ↓ 9% ± 2%[2] |
| Heart Rate | ↓ 11% ± 2% (initial)[2] | No significant difference from baseline[2] |
| Cardiac Output | ↓ 12% ± 2% (initial)[2] | No significant difference from baseline[2] |
| Systemic Vascular Resistance | ↓ 12% ± 5%[2] | - |
| Plasma Renin Activity | Significantly reduced[4] | Significantly reduced[4] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This assay is the gold standard for quantifying receptor density and ligand affinity.[18]
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenoceptors.
Materials:
-
Radioligand (e.g., [3H]CGP12177 or [125I]iodocyanopindolol)[15]
-
Cell membranes expressing β1- or β2-adrenoceptors (e.g., from rat brain or heart, or transfected cell lines)[15][19]
-
This compound and its metabolites (unlabeled competing ligands)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize tissues or cells in a buffer and centrifuge to isolate the membrane fraction.[20]
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand (this compound or its metabolites).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of β-adrenoceptor activation or inhibition.
Objective: To assess the effect of this compound on adenylyl cyclase activity, which is downstream of β-adrenoceptor signaling.
Materials:
-
Cell membranes with β-adrenoceptors
-
This compound
-
β-adrenoceptor agonist (e.g., isoproterenol)
-
ATP (substrate)
-
[α-32P]ATP (tracer)
-
Incubation buffer with cofactors (e.g., MgCl2)
-
Dowex and Alumina columns for chromatography[21]
Methodology:
-
Pre-incubation: Pre-incubate the cell membranes with this compound at various concentrations.
-
Stimulation: Add a β-adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.
-
Enzymatic Reaction: Initiate the reaction by adding ATP and [α-32P]ATP. Incubate at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Separation of cAMP: Separate the generated [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.[21]
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP.
-
Data Analysis: Plot the adenylyl cyclase activity against the concentration of this compound to determine its inhibitory effect.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of this compound: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 12. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Beta-blocking actions and the partial agonist activity of this compound, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]
- 15. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steady state pharmacokinetics of hydrolysed this compound in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of renal impairment on the pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]
- 21. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Bopindolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of Bopindolol, a non-selective β-adrenoceptor antagonist. This compound, a prodrug that is rapidly metabolized to its active form, distinguishes itself from many other beta-blockers by possessing partial agonist activity. This guide delves into the quantitative measures of its receptor binding and physiological effects, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways.
Quantitative Data Summary
The intrinsic sympathomimetic activity of this compound and its metabolites is a result of their interaction with β-adrenergic receptors. The following tables summarize the key quantitative data that define this pharmacological property.
Table 1: β-Adrenoceptor Binding Affinities (pKi)
The binding affinity of a compound for its receptor is a primary determinant of its potency. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | Tissue/Cell Model | Reference |
| This compound | 7.44 ± 0.12 | - | COS-7 cells | [1] |
| Metabolite 18-502 | 9.38 ± 0.31 | - | COS-7 cells | [1] |
| Metabolite 20-785 | 6.65 ± 0.16 | - | COS-7 cells | [1] |
| Propranolol (Reference) | 9.02 ± 0.04 | - | COS-7 cells | [1] |
| Pindolol (Reference) | 8.17 ± 0.15 | - | COS-7 cells | [1] |
Note: A comprehensive study providing pKi values for the β2-adrenoceptor for all listed compounds in the same experimental setup was not identified.
Table 2: Antagonistic Potency (pA2) in Functional Assays
The pA2 value is a measure of the antagonistic potency of a drug in a functional assay. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Compound | β1-Adrenoceptor (pA2) (Isolated Atria) | β2-Adrenoceptor (pA2) (Isolated Trachea) | Reference |
| This compound | - | - | [2] |
| Metabolite 18-502 | Higher than this compound and 20-785 | Higher than this compound and 20-785 | [2] |
| Metabolite 20-785 | - | - | [2] |
Note: Specific pA2 values for this compound and its metabolites were described as higher for the active metabolite 18-502, but precise numerical values were not provided in the reference.
Table 3: Hemodynamic Effects of this compound in Hypertensive Patients
The intrinsic sympathomimetic activity of this compound manifests in its distinct hemodynamic profile compared to β-blockers lacking ISA.
| Parameter | Condition | Dosage | Change from Baseline | Reference |
| Heart Rate | Acute (initial response) | 2 mg orally | -11% ± 2% | [3] |
| Cardiac Output | Acute (initial response) | 2 mg orally | -12% ± 2% | [3] |
| Mean Arterial Pressure | 24 hours post-dose | 2 mg orally | -12% ± 2% | [3] |
| Systemic Vascular Resistance | 24 hours post-dose | 2 mg orally | -12% ± 5% | [3] |
| Heart Rate | Long-term (3 weeks) | 2-4 mg/day | No significant difference from baseline | [3] |
| Mean Arterial Pressure | Long-term (3 weeks) | 2-4 mg/day | -9% ± 2% | [3] |
Experimental Protocols
The characterization of this compound's intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo experimental models.
Radioligand Binding Assay for β-Adrenoceptor Affinity
This assay determines the affinity of this compound and its metabolites for β1- and β2-adrenoceptors.
Objective: To quantify the binding affinity (Ki) of test compounds to β-adrenergic receptor subtypes.
Materials:
-
Membrane preparations from COS-7 cells transiently expressing human β1- or β2-adrenoceptors.
-
Radioligand: [3H]CGP-12177 or [125I]Iodocyanopindolol ([125I]ICYP).
-
Test compounds: this compound, Metabolite 18-502, Metabolite 20-785, Propranolol (reference antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture COS-7 cells and transfect with plasmids encoding the desired β-adrenoceptor subtype. Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane protein in the binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Guinea Pig Atria and Trachea
This ex vivo method assesses the functional consequences of β-adrenoceptor binding, including both antagonistic and partial agonistic effects.
Objective: To determine the pA2 value (antagonistic potency) and to observe any positive chronotropic or inotropic effects (ISA) of the test compounds.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).
-
Isoproterenol (full β-adrenoceptor agonist).
-
Test compounds: this compound, Metabolite 18-502, Metabolite 20-785.
-
Organ bath setup with force-displacement transducers.
Procedure for Isolated Atria (β1-adrenoceptor activity):
-
Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the atria and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Stabilization: Allow the atria to equilibrate for a period (e.g., 60 minutes) under a resting tension.
-
ISA Assessment: Add cumulative concentrations of the test compound to the organ bath and record any changes in the rate and force of atrial contraction. An increase in these parameters indicates intrinsic sympathomimetic activity.
-
Antagonism Assessment: In separate experiments, after a pre-incubation period with a fixed concentration of the test compound, generate a cumulative concentration-response curve for the full agonist isoproterenol.
-
Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of the antagonist to determine the dose ratio. Calculate the pA2 value from Schild plot analysis.
Procedure for Isolated Trachea (β2-adrenoceptor activity):
-
Tissue Preparation: Isolate the trachea and prepare a chain of tracheal rings. Suspend the tracheal chain in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle with an agent like histamine or carbachol.
-
ISA Assessment: Add cumulative concentrations of the test compound and observe for any relaxation of the pre-contracted trachea.
-
Antagonism Assessment: After pre-incubation with the test compound, generate a cumulative concentration-response curve for the relaxant effect of isoproterenol.
-
Data Analysis: As with the atrial preparation, calculate the pA2 value from the shift in the isoproterenol concentration-response curve.
In Vivo Assessment in the Pithed Rat Model
The pithed rat model is a classic in vivo preparation for studying the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.
Objective: To evaluate the direct effects of this compound and its metabolites on heart rate (a measure of ISA) in an in vivo setting.
Materials:
-
Male rats.
-
Anesthetics.
-
Pithing rod.
-
Apparatus for artificial respiration.
-
System for continuous blood pressure and heart rate monitoring.
-
Test compounds: this compound, Metabolite 18-502, Metabolite 20-785.
-
Propranolol (for confirming β-adrenoceptor-mediated effects).
Procedure:
-
Animal Preparation: Anesthetize the rat and insert a tracheal cannula for artificial respiration.
-
Pithing: Pass a pithing rod through the orbit and down the spinal canal to destroy the central nervous system.
-
Instrumentation: Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
Stabilization: Allow the preparation to stabilize.
-
Drug Administration: Administer increasing doses of the test compound intravenously and record the changes in heart rate. An increase in heart rate is indicative of intrinsic sympathomimetic activity.[4]
-
Confirmation of Mechanism: In a separate group of animals, pre-treat with propranolol before administering the test compound. Inhibition of the heart rate increase confirms that the effect is mediated by β-adrenoceptors.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and an experimental workflow.
Caption: Beta-adrenergic receptor signaling pathway activated by this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Beta-blocking actions and the partial agonist activity of this compound, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol as a Prodrug of Pindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, pindolol. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism as a prodrug, comparative pharmacokinetics and pharmacodynamics with pindolol, and the experimental methodologies employed to characterize its profile.
Introduction
This compound was developed to improve upon the pharmacokinetic profile of its active counterpart, pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2] By functioning as a prodrug, this compound provides a longer duration of action, allowing for once-daily administration and potentially improving patient compliance.[2] This document will delve into the scientific foundation of this compound's prodrug nature, presenting key data and experimental designs relevant to its development and study.
Mechanism of Action and Metabolic Conversion
This compound itself is an ester derivative of pindolol and possesses weak affinity for β-adrenergic receptors. Its therapeutic effects are attributable to its active metabolite, pindolol. Following oral administration, this compound is rapidly and extensively absorbed and then undergoes hydrolysis, primarily in the liver, to form pindolol.[1][3] Pindolol is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors.[4] It also exhibits intrinsic sympathomimetic activity (ISA), which means it can cause a low level of receptor stimulation, resulting in a smaller reduction in resting heart rate compared to beta-blockers without ISA.[5]
The metabolic conversion of this compound to pindolol is a critical step for its pharmacological activity. This biotransformation is responsible for the delayed onset but prolonged duration of action observed with this compound compared to immediate-release pindolol.[1]
Caption: Metabolic activation of this compound to its active form, pindolol.
Pharmacokinetic Profile: this compound vs. Pindolol
The prodrug strategy significantly alters the pharmacokinetic profile of the active moiety, pindolol. The following tables summarize key pharmacokinetic parameters for both orally administered this compound (measured as its active metabolite, hydrolyzed this compound/pindolol) and orally administered pindolol. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (as hydrolyzed pindolol) | Pindolol |
| Bioavailability | ~70%[6] | 50% to 95%[3][7] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours[6] | 1 to 2 hours[4][7] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | ~33.1 ng/mL (5 mg dose)[4] |
| Elimination Half-life (t½) | ~4-5 hours (initial phase), with indications of a longer terminal phase of ~8 hours[6][8] | 3 to 4 hours[4] |
| Duration of Action | > 24 hours[2] | Shorter, requiring more frequent dosing[4] |
Pharmacodynamic Effects: Assessing Beta-Blockade
The primary pharmacodynamic effect of this compound, via its conversion to pindolol, is the blockade of β-adrenoceptors. This is clinically manifested as a reduction in heart rate and blood pressure, particularly during exercise.[9] The intrinsic sympathomimetic activity of pindolol results in less pronounced bradycardia at rest compared to non-ISA beta-blockers.[5]
Table 2: Comparative Pharmacodynamic Effects
| Effect | This compound | Pindolol |
| Onset of Action | Slower[1] | Faster[4] |
| Duration of Beta-Blockade | Sustained for over 24 hours[2] | Shorter, dose-dependent[10] |
| Effect on Resting Heart Rate | Smaller reduction due to ISA[5] | Smaller reduction due to ISA[5] |
| Effect on Exercise-Induced Tachycardia | Significant and prolonged reduction[9] | Significant but shorter-lasting reduction[9] |
Experimental Protocols
Protocol for In Vivo Assessment of this compound as a Prodrug
This protocol outlines a general procedure for a clinical trial designed to evaluate the pharmacokinetics and pharmacodynamics of this compound in comparison to pindolol.
Caption: A generalized workflow for a clinical study comparing this compound and pindolol.
Analytical Methodology: Quantification of this compound and Pindolol
Objective: To simultaneously measure the concentrations of this compound and its active metabolite, pindolol, in plasma samples.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of pindolol or another beta-blocker).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the HPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, pindolol, and the internal standard.
Pharmacodynamic Assessment: Isoprenaline Challenge Protocol
Objective: To quantify the degree of β-adrenoceptor blockade.
Procedure:
-
Subject Preparation: The subject should be in a supine position in a quiet room. An intravenous line is inserted for isoprenaline infusion. Continuous ECG and blood pressure monitoring are initiated.
-
Baseline Measurements: Record baseline heart rate and blood pressure.
-
Isoprenaline Infusion: Begin a continuous intravenous infusion of isoprenaline at a low dose (e.g., 1-2 µ g/min ).[11][12][13]
-
Dose Titration: Increase the infusion rate of isoprenaline incrementally at set intervals (e.g., every 3-5 minutes) to achieve a target increase in heart rate (e.g., 25 beats per minute above baseline).[11]
-
Post-Drug Assessment: After administration of the beta-blocker (this compound or pindolol), repeat the isoprenaline challenge at various time points.
-
Data Analysis: The dose of isoprenaline required to produce the target heart rate increase is determined before and after beta-blocker administration. The dose-ratio (post-drug dose / pre-drug dose) is calculated to quantify the degree of beta-blockade.
Signaling Pathway
Pindolol, the active metabolite of this compound, exerts its effect by blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This antagonism prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling cascades that lead to increased heart rate and contractility.
Caption: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by pindolol.
Conclusion
This compound serves as an effective prodrug for pindolol, offering the therapeutic benefits of a non-selective beta-blocker with intrinsic sympathomimetic activity in a long-acting formulation. Its pharmacokinetic profile, characterized by a slower onset and prolonged duration of action compared to pindolol, makes it a valuable option for the management of chronic cardiovascular conditions. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this and similar prodrug candidates.
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Steady state pharmacokinetics of hydrolysed this compound in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative beta-adrenoreceptor-blocking effects and pharmacokinetics or propranolol and pindolol in hypertensive Africans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. anmfonline.org [anmfonline.org]
- 13. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
Bopindolol's Interaction with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol is a non-selective β-adrenoceptor antagonist recognized for its prolonged therapeutic effects, primarily in the management of hypertension.[1][2] Beyond its well-characterized interaction with β-adrenoceptors, this compound and its active metabolites exhibit significant engagement with the serotonergic system, particularly with the 5-HT1A and 5-HT1B receptor subtypes.[1][3] This interaction is of considerable interest as it may contribute to the drug's overall pharmacological profile and suggests potential for novel therapeutic applications. This technical guide provides an in-depth overview of the interaction of this compound and its related compounds with serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
This compound itself is a prodrug that is metabolized to active compounds, with the major active metabolite being 18-502.[4][5] Much of the research on the serotonergic activity of this class of drugs has been conducted on pindolol, a structurally related compound. This compound is a derivative of pindolol, and therefore, the data on pindolol's interaction with serotonin receptors serves as a valuable surrogate for understanding the active principles of this compound.[6]
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction of this compound, its metabolites, and the related compound pindolol with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) data available.
Table 1: Binding Affinity (Ki) of Pindolol for Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| (-)-Pindolol | 5-HT1A | 6.4 | Human (recombinant, CHO cells) | [7] |
| (+/-)-Pindolol | 5-HT1A | 8.9 | Not Specified | [8] |
| (+/-)-Pindolol | 5-HT1B | Not Specified | Not Specified | [8] |
Table 2: Functional Potency (IC50) of Pindolol at Serotonin Receptors
| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Species/Tissue | Reference |
| (+/-)-Pindolol | 5-HT1A | 8.9 | Not Specified | Not Specified | [8] |
| (+/-)-Pindolol | 5-HT1B | 6.8 | Not Specified | Not Specified | [8] |
Table 3: Comparative Affinity of this compound and its Metabolites for Serotonin Receptors
| Compound | Receptor Subtype | Relative Affinity (pKi) | Notes | Reference |
| 18-502 | 5-HT1A | > this compound > 20-785 | Rank order of affinity | [9] |
| 18-502 | 5-HT1B | Higher than this compound and 20-785 | [4][10] |
Functional Characterization
Studies have characterized pindolol as a partial agonist at the 5-HT1A receptor, with an intrinsic activity of 20-25% relative to the full agonist serotonin.[11] This partial agonism, coupled with its antagonist properties at higher concentrations, contributes to its complex pharmacological profile. At presynaptic 5-HT1A autoreceptors, which function to inhibit serotonin release, pindolol acts as an antagonist. This action is thought to underlie its ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.[11]
Experimental Protocols
The characterization of this compound's interaction with serotonin receptors relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its metabolites for 5-HT1A and 5-HT1B receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT1A or 5-HT1B receptor).
-
Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [125I]iodocyanopindolol (for 5-HT1B).
-
Test compounds: this compound, 18-502, 20-785.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest, providing information on the agonist or antagonist nature of a compound.
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound and its metabolites at 5-HT1A and 5-HT1B receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compounds.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
This compound's interaction with 5-HT1A and 5-HT1B receptors modulates downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
5-HT1B Receptor Signaling
Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a reduction in cAMP and PKA activity. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, including serotonin itself, through the modulation of ion channel activity.
Conclusion
This compound, through its active metabolites, demonstrates a significant interaction with 5-HT1A and 5-HT1B serotonin receptors, acting as a partial agonist at the former and an antagonist at the latter. This serotonergic activity, in addition to its primary β-blocking effects, contributes to its overall pharmacological profile and opens avenues for further investigation into its therapeutic potential in conditions where modulation of the serotonin system is beneficial. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the complex pharmacology of this compound.
References
- 1. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological characteristics of the long-acting beta-blocker "this compound"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blocking action of this compound, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pindolol - Wikipedia [en.wikipedia.org]
Bopindolol's Impact on Renin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of bopindolol, a non-selective beta-adrenergic antagonist, on renin secretion. This compound is a prodrug that is converted to its active metabolite, pindolol. It is known for its long-acting properties, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing actions.[1][2] A key aspect of its antihypertensive mechanism involves the modulation of the renin-angiotensin-aldosterone system (RAAS), primarily through its influence on renin secretion from the juxtaglomerular (JG) cells of the kidney.
Mechanism of Action: Inhibition of Beta-Adrenergically Mediated Renin Release
Renin secretion is significantly regulated by the sympathetic nervous system via beta-1 adrenergic receptors located on the juxtaglomerular cells.[3] Stimulation of these Gs-protein coupled receptors by catecholamines (e.g., norepinephrine and epinephrine) triggers a signaling cascade that leads to renin release.[3][4]
This compound, acting as an antagonist at these beta-1 receptors, inhibits this pathway. By blocking the binding of catecholamines, it prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This, in turn, downregulates the activity of Protein Kinase A (PKA) and subsequently suppresses the secretion of renin.[2] The inhibition of renin production leads to a decrease in the formation of angiotensin II and aldosterone, resulting in vasodilation and reduced sodium and water retention, which contribute to its antihypertensive effect.[5]
Interestingly, the intrinsic sympathomimetic activity of this compound means that while it blocks the effects of potent catecholamines, it can also cause a low level of receptor activation. This partial agonist activity may counteract the inhibition of renin to some extent when compared to beta-blockers lacking ISA.[6][7] One study in rabbits, for instance, found that pindolol (the active form of this compound) actually increased resting plasma renin activity (PRA), an effect attributed to its ISA.[8][9]
Quantitative Data on this compound's Effects on Plasma Renin Activity
The following tables summarize the quantitative data from various studies on the effect of this compound on plasma renin activity (PRA).
| Study Subject | This compound Dose | Study Duration | Baseline PRA | Post-Treatment PRA | Percentage Change | Reference |
| Hypertensive Patients | Mean 2.2 mg/day | 12 weeks | Not specified | Significantly reduced | Not specified | [10][11] |
| Hypertensive Patients | Mean 2.4 mg/day | 12 weeks | 2.6 ± 1.7 µg/L/h | 1.6 ± 0.8 µg/L/h | ~38.5% decrease | [4] |
| Study Subject | Condition | This compound Dose | Control (Isoproterenol-stimulated PRA) | This compound + Isoproterenol (PRA) | Percentage Inhibition | Reference |
| Conscious Rats | Isoproterenol-stimulated renin secretion | 100 µg/kg (IV) | 105 ± 7 ng/ml/h | 27 ± 3 ng/ml/h | ~74.3% | [12] |
| Conscious Rats | Isoproterenol-stimulated renin secretion | 316 µg/kg (Oral) | Not specified | Significant antagonism | Not specified | [12] |
| Study Subject | Condition | This compound Dose | Effect on PRA | Reference |
| Human Volunteers | Passive head-up tilting | 1-4 mg (single dose) | Significant attenuation of the rise in PRA | [13] |
Experimental Protocols
The methodologies employed in key studies investigating this compound's effect on renin secretion are detailed below.
Clinical Trial in Hypertensive Patients
-
Objective: To assess the long-term effects of this compound on blood pressure and plasma renin activity in patients with essential hypertension.
-
Study Design: A placebo-controlled, single-center study.
-
Participants: Patients with essential or renovascular hypertension.
-
Protocol:
-
Placebo Period: Patients undergo a 4-6 week washout period with a placebo.
-
Treatment Period: this compound is administered once daily for 12 weeks. The initial dose is 1 mg, which is titrated up to 2 mg and then 4 mg at two-week intervals to achieve a target diastolic blood pressure of ≤ 90 mmHg.
-
Data Collection: Blood pressure and heart rate are monitored regularly. Blood samples for plasma renin, catecholamines, and cholesterol are collected during the placebo phase and after 3 months of this compound treatment.
-
-
Renin Measurement: Plasma renin activity (PRA) is measured. While the specific assay is not always detailed in the clinical summaries, the standard method involves the radioimmunoassay of angiotensin I generated from endogenous angiotensinogen during a timed incubation period.[14][15]
Preclinical Study in Conscious Rats
-
Objective: To investigate the effect of this compound on stimulated renin secretion.
-
Study Design: A controlled animal study.
-
Animals: Conscious rats.
-
Protocol:
-
Stimulation of Renin Secretion: Renin secretion is stimulated by the subcutaneous administration of isoproterenol (a beta-agonist).
-
This compound Administration: this compound is administered either intravenously or orally at various doses prior to isoproterenol stimulation.
-
Blood Sampling: Blood samples are collected to measure plasma renin activity at specific time points after isoproterenol administration.
-
-
Renin Measurement: Plasma renin activity is determined by measuring the amount of angiotensin I generated per unit of time.
Comparative Effects with Other Beta-Blockers
This compound's effect on renin secretion is comparable to other non-selective beta-blockers. Studies on its active metabolite, pindolol, have shown that it lowers PRA to a similar extent as propranolol at equivalent dosages.[16] However, the presence of ISA in this compound may lead to a less pronounced suppression of PRA compared to beta-blockers without ISA, particularly at rest.[7] The clinical significance of this difference in renin suppression among beta-blockers with and without ISA in terms of antihypertensive efficacy is still a subject of discussion.
Conclusion
This compound effectively inhibits renin secretion primarily through the antagonism of beta-1 adrenergic receptors on juxtaglomerular cells. This action is a key component of its antihypertensive effect. The quantitative data from both preclinical and clinical studies consistently demonstrate a significant reduction in plasma renin activity following this compound administration. The detailed experimental protocols provide a framework for future research in this area. The presence of intrinsic sympathomimetic activity adds a layer of complexity to its pharmacological profile, potentially modulating its effect on the renin-angiotensin system compared to other beta-blockers. For researchers and drug development professionals, understanding these nuances is crucial for the strategic development and application of beta-adrenergic antagonists in the management of cardiovascular diseases.
References
- 1. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convergence of major physiological stimuli for renin release on the Gs-alpha/cyclic adenosine monophosphate signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intrinsic sympathomimetic activity counteracts beta-blocker inhibition of renin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic consequences of intrinsic sympathomimetic activity in relation to changes in plasma renin activity and noradrenaline during beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects on renin release of beta adrenergic antagonists with differing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects on Renin Release of Beta Adrenergic Antagonists with Differing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The systemic beta-adrenergic pathway to renin secretion: relationships with the renal prostaglandin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on renin secretion and renal excretory function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a new long acting beta-receptor antagonist; its effects on haemodynamics, and on the renin response to tilting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pindolol: effects on blood pressure and plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol: A Technical Examination of Lipophilicity and Membrane-Stabilizing Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of Bopindolol, a non-selective beta-adrenoceptor antagonist, with a specific focus on its lipophilicity and membrane-stabilizing activity. As a prodrug of the active compound Pindolol, this compound's interaction with biological membranes is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of available data, detailed experimental methodologies, and the underlying relationships governing its therapeutic action.
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (log P) is the most common measure of lipophilicity.
Quantitative Data for this compound Lipophilicity
| Parameter | Value | Source |
| Predicted logP | 4.45 | ALOGPS |
| Predicted logP | 4.67 | ChemAxon |
Table 1: Predicted Lipophilicity of this compound
These predicted high log P values suggest that this compound is a lipophilic compound, which is consistent with its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for log P Determination
The gold standard for the experimental determination of the octanol-water partition coefficient (log P) is the shake-flask method. This protocol provides a direct measure of a compound's distribution between a non-polar (n-octanol) and a polar (water) phase.
Objective: To determine the partition coefficient (P) of this compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass flasks with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large vessel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in either the pre-saturated n-octanol or water. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.
-
Partitioning:
-
Add a known volume of the this compound solution to a flask.
-
Add a known volume of the other pre-saturated solvent to the same flask. The volume ratio of the two phases can be adjusted depending on the expected log P value.
-
Stopper the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method.
-
Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The log P is the base-10 logarithm of P.
P = [this compound]octanol / [this compound]water
log P = log10(P)
Membrane-Stabilizing Activity of this compound
Membrane-stabilizing activity (MSA) refers to the ability of a drug to protect cell membranes from damage and lysis. For beta-blockers, this property is thought to contribute to their antiarrhythmic effects. This compound is known to possess membrane-stabilizing properties.[1] In comparative studies, this compound and its active metabolite, 18-502, have been shown to be more potent membrane stabilizers than the well-characterized beta-blocker, propranolol.[2]
Quantitative Data for this compound Membrane-Stabilizing Activity
Currently, specific quantitative data for the membrane-stabilizing activity of this compound, such as IC50 values from hemolysis assays, are not available in the published literature. However, the qualitative assessment of its higher potency compared to propranolol provides a valuable reference point.[2]
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Heat-Induced Hemolysis)
The HRBC membrane stabilization assay is a widely used in vitro method to assess the membrane-stabilizing activity of a compound. The principle of this assay is that the test substance can inhibit the hemolysis of red blood cells induced by a stressor, such as heat or a hypotonic solution.
Objective: To evaluate the membrane-stabilizing activity of this compound by measuring its ability to inhibit heat-induced hemolysis of human red blood cells.
Materials:
-
Fresh whole human blood (with anticoagulant)
-
Isotonic saline solution (0.9% NaCl)
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound solutions of varying concentrations
-
Reference standard (e.g., Diclofenac sodium or Propranolol)
-
Centrifuge
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of HRBC Suspension:
-
Centrifuge fresh whole blood at 3000 rpm for 10 minutes.
-
Discard the supernatant (plasma) and wash the pelleted red blood cells three times with isotonic saline.
-
Resuspend the washed HRBCs in isotonic saline to prepare a 10% (v/v) suspension.
-
-
Assay Setup:
-
Prepare a series of test tubes for each concentration of this compound, the reference standard, and controls.
-
Test Samples: To each tube, add 1.0 ml of PBS, 2.0 ml of 0.36% hypotonic saline, 0.5 ml of the HRBC suspension, and 0.5 ml of the this compound solution at different concentrations.
-
Control (100% Hemolysis): Add 1.0 ml of PBS, 2.0 ml of distilled water (instead of hypotonic saline), and 0.5 ml of the HRBC suspension.
-
Reference Standard: Prepare tubes with the reference standard at various concentrations in place of the this compound solution.
-
-
Incubation: Incubate all the tubes in a water bath at 56°C for 30 minutes.
-
Centrifugation: After incubation, cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Spectrophotometric Analysis: Carefully collect the supernatant from each tube and measure the absorbance of the released hemoglobin at 560 nm using a UV-Vis spectrophotometer.
-
Calculation of Percent Inhibition of Hemolysis: The percentage of hemolysis inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
An IC50 value, the concentration of the drug that inhibits 50% of hemolysis, can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the relationship between lipophilicity and membrane interaction, as well as the workflow of the experimental protocols.
References
Methodological & Application
Bopindolol Dosage for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bopindolol, a non-selective β-adrenergic receptor antagonist, in in vitro studies. This compound is a prodrug that is rapidly metabolized to its active form, pindolol. It exhibits partial agonist activity and is utilized in research to investigate the function and signaling of β-adrenoceptors.
Data Presentation
The following tables summarize the quantitative data for this compound and its metabolites in various in vitro assays. This data is crucial for determining the appropriate concentration range for future experiments.
Table 1: Affinity of this compound and its Metabolites for β-Adrenergic Receptors (Radioligand Binding Assays)
| Compound | Receptor Subtype | Preparation | Radioligand | pKi Value | Reference |
| This compound | β1-Adrenoceptor | Transfected COS-7 cells | [125I]ICYP | 7.44 ± 0.12 | [1] |
| This compound | β2-Adrenoceptor | Transfected COS-7 cells | [125I]ICYP | Not specified | [1] |
| Metabolite 18-502 | β1-Adrenoceptor | Transfected COS-7 cells | [125I]ICYP | 9.38 ± 0.31 | [1] |
| Metabolite 20-785 | β1-Adrenoceptor | Transfected COS-7 cells | [125I]ICYP | 6.65 ± 0.16 | [1] |
| This compound | β1-Adrenoceptor | Rat Heart | [3H]CGP12177 | Higher than β2 | [2] |
| This compound | β2-Adrenoceptor | Rat Brain | [3H]CGP12177 | More selective for β2 | [2] |
| Metabolite 18-502 | β-Adrenoceptors | Rat Brain & Heart | [3H]CGP12177 / [125I]ICYP | No significant selectivity | [2] |
| Metabolite 20-785 | β-Adrenoceptors | Rat Brain & Heart | [3H]CGP12177 / [125I]ICYP | No significant selectivity | [2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.
Table 2: Antagonistic Potency of this compound and its Metabolites (Isolated Organ Bath Assays)
| Compound | Tissue Preparation | Receptor Subtype | Agonist | pA2 Value | Reference |
| This compound | Guinea Pig Atria | β1-Adrenoceptor | Isoproterenol | Not specified | [2][3] |
| This compound | Guinea Pig Trachea | β2-Adrenoceptor | Isoproterenol | Not specified | [2][3] |
| Metabolite 18-502 | Guinea Pig Atria | β1-Adrenoceptor | Isoproterenol | Higher than this compound | [2] |
| Metabolite 18-502 | Guinea Pig Trachea | β2-Adrenoceptor | Isoproterenol | Higher than this compound | [2] |
| Metabolite 20-785 | Guinea Pig Atria | β1-Adrenoceptor | Isoproterenol | Lower than this compound | [2] |
| Metabolite 20-785 | Guinea Pig Trachea | β2-Adrenoceptor | Isoproterenol | Lower than this compound | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Table 3: Effective Concentration Ranges of this compound in Isolated Guinea Pig Atria [4]
| Concentration (mol/L) | Effect |
| 10⁻⁹ to 10⁻⁸ | Rightward shift of the isoprenaline concentration-response curve (competitive antagonism) |
| 10⁻⁷ | Reduced maximum response to isoprenaline (non-competitive antagonism) |
Experimental Protocols
The following are detailed protocols for key in vitro experiments based on the cited literature. These should be adapted as necessary for specific experimental conditions.
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the affinity (Ki) of this compound for β1 and β2-adrenergic receptors expressed in a cell line.
Materials:
-
Cells expressing the target β-adrenergic receptor subtype (e.g., transfected COS-7 cells)
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl 50 mM, pH 7.4)
-
Assay buffer (e.g., Tris-HCl 50 mM, MgCl₂ 10 mM, pH 7.4)
-
Radioligand (e.g., [³H]CGP-12177, a hydrophilic β-antagonist)
-
This compound stock solution (in a suitable solvent like DMSO, then diluted in assay buffer)
-
Non-specific binding control (e.g., high concentration of a non-labeled β-blocker like propranolol, 10 µM)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells to an appropriate density.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Radioligand at a concentration close to its Kd (e.g., 0.5-2 nM for [³H]CGP-12177).
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isolated Organ Bath Assay for Functional Antagonism (Guinea Pig Atria and Trachea)
This protocol is used to determine the functional potency (pA2) of this compound as a β-adrenoceptor antagonist.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)
-
Isotonic transducer and data acquisition system
-
Isoproterenol (β-agonist) stock solution
-
This compound stock solution
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Dissect the atria (for β1 activity) or trachea (for β2 activity).
-
For atria, isolate the right atrium and mount it in the organ bath under a resting tension of approximately 1 g.
-
For trachea, prepare a zigzag strip or rings and mount in the organ bath under a resting tension of 1-2 g.
-
Allow the tissues to equilibrate in the Krebs-Henseleit solution for at least 60 minutes, with regular washing.
-
-
Cumulative Concentration-Response Curve for Isoproterenol (Control):
-
Add cumulative concentrations of isoproterenol to the organ bath (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the increase in atrial contraction rate (chronotropy) or the relaxation of the pre-contracted tracheal muscle.
-
Wash the tissue thoroughly until it returns to baseline.
-
-
Determination of Antagonism:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound.
-
Wash the tissue and repeat the procedure with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of isoproterenol in the presence of this compound to the EC₅₀ of isoproterenol in the absence of this compound.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
References
Bopindolol Administration in Animal Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bopindolol is a non-selective β-adrenoceptor antagonist with partial agonist activity, recognized for its long-acting antihypertensive effects.[1][2] It functions as a prodrug, being metabolized to its active form, pindolol.[1] This document provides detailed application notes and protocols for the administration of this compound in animal models of hypertension, primarily focusing on the spontaneously hypertensive rat (SHR) model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound administration in hypertensive animal models.
Table 1: Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Heart Rate (HR) | Reference |
| Stroke-Prone SHR (SHRSP) | ~1.4 mg/kg/day | Oral (in drinking water) | 24 weeks (from 8 to 32 weeks of age) | Significant reduction (apparent from 14 weeks of age) | Not specified | Significantly reduced | [3] |
| Pithed Rats | 3.0 mg/kg | Not specified | Acute | Decrease of ~8 mmHg | Not specified | Dose-dependent decrease | [4] |
Table 2: Comparative Efficacy of this compound and Other Beta-Blockers in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |
| This compound | 1 and 3 mg/kg/day | Not specified | 12 weeks | Dose-dependent lowering | [5] |
| Atenolol | 50 mg/kg/day | Not specified | 12 weeks | Lowered | [5] |
| Propranolol | 60 mg/kg/day | Not specified | 12 weeks | Lowered | [5] |
Experimental Protocols
Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR), particularly the stroke-prone substrain (SHRSP) is a widely accepted model for essential hypertension.[3] Wistar-Kyoto (WKY) rats are typically used as normotensive controls.
-
Age: Treatment is often initiated in young rats (e.g., 8-10 weeks old) before significant end-organ damage occurs, or in older rats with established hypertension.[3][5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
This compound Formulation and Administration
-
Formulation: this compound is a prodrug of pindolol and is nonpolar and hydrophobic, with low to moderate lipid solubility.[1] While specific vehicle information for animal studies is scarce, this compound can be administered orally. One study administered this compound in tap water.[3] For oral gavage, a common vehicle for hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose. It is crucial to ensure a homogenous suspension before each administration.
-
Dosage: Effective oral doses in SHR models range from approximately 1.4 mg/kg/day when administered in drinking water to 1-3 mg/kg/day when administered directly.[3][5]
-
Route of Administration:
-
Oral (in drinking water): This method is suitable for long-term studies to avoid the stress of repeated handling. The daily dose is calculated based on the average water intake of the animals.[3]
-
Oral Gavage: This method ensures accurate dosing. A stainless steel or flexible plastic gavage needle of appropriate size for the rat should be used. The volume administered should not exceed 10 ml/kg body weight.
-
Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.
-
Procedure:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Place the rat in a restrainer, often warmed to a constant temperature to facilitate the detection of tail pulses.
-
Position an inflatable cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to occlude the caudal artery and then gradually deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Heart rate can be determined from the pulse recordings.
-
Multiple readings should be taken for each animal and the average value used.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a non-selective beta-1 and beta-2 adrenoceptor antagonist.[6] Its antihypertensive effect is primarily achieved through two main pathways:
-
Cardiac Effect: By blocking β1-adrenergic receptors in the heart, this compound reduces heart rate and cardiac contractility, leading to a decrease in cardiac output and subsequently, blood pressure.[1]
-
Renal Effect: this compound blocks β1- and β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney, which inhibits the release of renin.[1][6][7] This leads to a downregulation of the renin-angiotensin-aldosterone system (RAAS), resulting in decreased angiotensin II-mediated vasoconstriction and reduced aldosterone-induced sodium and water retention.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive effect of this compound on stroke-prone spontaneously hypertensive rats (SHRSP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotensive effect of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on renin secretion and renal excretory function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol: Application Notes and Protocols for Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity (also known as intrinsic sympathomimetic activity - ISA).[1][2] It is a prodrug that is rapidly metabolized to its active form.[3] Its long duration of action allows for once-daily dosing.[4] this compound's unique pharmacological profile, combining β-blockade with mild sympathomimetic effects, makes it a valuable tool for studying various cardiovascular disease models, particularly hypertension and myocardial ischemia.[1][5] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical cardiovascular research.
Mechanism of Action
This compound is a non-selective antagonist of β1- and β2-adrenoceptors, with a low affinity for the β3-adrenoceptor subtype.[1] Its primary mechanism involves blocking the effects of catecholamines (epinephrine and norepinephrine) at these receptors, leading to reductions in heart rate, cardiac output, and blood pressure.[3][6] Additionally, this compound interacts with 5-HT receptors.[1] The partial agonist activity of this compound is a key feature, differentiating it from many other beta-blockers.[7]
Data Presentation
Receptor Binding Affinities
The following table summarizes the binding affinities of this compound and its major active metabolite (18-502) for various receptors, presented as pKi and pA2 values. Higher values indicate greater affinity.
| Compound | Receptor | Parameter | Value | Species | Reference |
| This compound | β1-adrenoceptor | pA2 | - | Guinea Pig | [7] |
| pKi | - | Rat | [8] | ||
| β2-adrenoceptor | pA2 | - | Guinea Pig | [7] | |
| pKi | - | Rat | [8] | ||
| 5-HT1B Receptor | pKi | - | Rat | [8] | |
| Metabolite 18-502 | β1-adrenoceptor | pA2 | - | Guinea Pig | [7] |
| pKi | - | Rat | [8] | ||
| β2-adrenoceptor | pA2 | - | Guinea Pig | [7] | |
| pKi | - | Rat | [8] | ||
| 5-HT1B Receptor | pKi | - | Rat | [8] |
Note: Specific numerical values for pA2 and pKi were not consistently available across the search results in a comparable format. The references indicate that this compound and its metabolite are potent beta-blockers.
In Vivo Hemodynamic Effects
This table outlines the observed effects of this compound on key cardiovascular parameters in different animal models.
| Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | ~1.4 mg/kg/day | Oral (in drinking water) | Significant reduction | Significant reduction | [5] |
| Pithed Rats | 3.0 mg/kg | - | Decrease of ~8 mmHg (Diastolic) | Dose-dependent decrease | [9] |
| Conscious Normotensive Dogs | 3-100 µg/kg | Intravenous | No significant change | No effect | [10] |
| Hypertensive Patients | 2-4 mg/day | Oral | -9% to -12% | -11% (initial) | [6] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
Objective: To assess the long-term efficacy of this compound in reducing blood pressure and preventing cardiovascular complications in a genetic model of hypertension.
Materials:
-
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP), male, 8 weeks old.
-
This compound.
-
Drinking water bottles.
-
Tail-cuff plethysmography system for blood pressure measurement.
-
Metabolic cages for urine collection (optional).
-
Standard laboratory animal diet.
Procedure:
-
Acclimatization: Acclimate SHRSP to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: At 8 weeks of age, measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of each rat using a tail-cuff system. To minimize stress, acclimate the rats to the measurement procedure for several days before recording baseline data.
-
Group Allocation: Randomly divide the animals into two groups: a control group receiving regular drinking water and a this compound-treated group.
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in tap water. The concentration should be calculated to achieve an approximate daily dose of 1.4 mg/kg, based on the average daily water consumption of the rats.[5]
-
Provide the this compound solution as the sole source of drinking water to the treated group. The control group receives untreated tap water.
-
Measure water intake daily to monitor the actual drug dosage.
-
-
Monitoring:
-
Measure and record blood pressure and heart rate weekly, starting from the initiation of treatment.
-
Monitor body weight and general health of the animals regularly.
-
-
Duration: Continue the treatment for a period of 24 weeks (from 8 to 32 weeks of age).[5]
-
Endpoint Analysis:
-
At the end of the study, perform a final measurement of blood pressure and heart rate.
-
Euthanize the animals and perform a histopathological examination of the heart, kidneys, and mesenteric arteries to assess for hypertensive damage, such as myocardial fibrosis, nephrosclerosis, and arteritis.[5]
-
Collect blood samples for analysis of plasma levels of urea nitrogen (BUN), triglycerides, and phospholipids.[5]
-
Protocol 2: Assessment of Cardioprotective Effects in a Canine Model of Myocardial Ischemia-Reperfusion Injury
Objective: To investigate the ability of this compound to limit myocardial damage following a period of ischemia and subsequent reperfusion.
Materials:
-
Mongrel dogs of either sex.
-
Anesthetic agents (e.g., pentobarbital).
-
Surgical instruments for thoracotomy.
-
Coronary artery occluder.
-
Physiological monitoring equipment (ECG, blood pressure).
-
This compound for intravenous administration.
-
Saline solution (vehicle control).
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a major coronary artery, typically the left anterior descending (LAD) artery.
-
Place a hydraulic occluder around the LAD for controlled occlusion and reperfusion.
-
Institute continuous monitoring of ECG and arterial blood pressure.
-
-
Ischemia Induction:
-
Allow the animal to stabilize after surgery.
-
Induce regional myocardial ischemia by inflating the coronary occluder for a predetermined period (e.g., 40-90 minutes). Ischemia is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
-
Drug Administration:
-
Divide the animals into a control group (receiving intravenous saline) and a this compound-treated group.
-
Administer this compound or saline intravenously at a specified time point, for example, 15 minutes before reperfusion. The exact dose will need to be determined based on preliminary dose-response studies.
-
-
Reperfusion:
-
After the ischemic period, deflate the occluder to allow reperfusion of the coronary artery.
-
Monitor the animal for reperfusion-induced arrhythmias.
-
-
Infarct Size Assessment:
-
After a reperfusion period (e.g., 3-6 hours), euthanize the animal.
-
Excise the heart and slice the ventricles transversely.
-
Incubate the heart slices in TTC stain. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Quantify the area of infarction as a percentage of the area at risk (the region of the myocardium supplied by the occluded artery).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action at the β-adrenergic receptor.
Caption: Experimental workflow for SHRSP hypertension study.
Caption: Workflow for myocardial ischemia-reperfusion study in dogs.
References
- 1. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive effect of this compound on stroke-prone spontaneously hypertensive rats (SHRSP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Beta-blocking actions and the partial agonist activity of this compound, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypotensive effect of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiohemodynamic effects of this compound in normotensive conscious dogs. A comparative study with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Beta-Blocker Efficacy Using Bopindolol
Introduction
Bopindolol is a potent, non-selective beta-adrenergic receptor antagonist utilized in the investigation of beta-blocker efficacy due to its distinct pharmacological profile. It functions as a prodrug, rapidly metabolized to its active form, and exhibits a long duration of action, making it suitable for once-daily administration in clinical studies. A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which allows it to partially activate beta-adrenergic receptors, potentially mitigating some adverse effects associated with complete beta-blockade. These application notes provide a comprehensive guide for researchers employing this compound as a tool to study beta-blocker pharmacology and therapeutic effects.
Mechanism of Action
This compound exerts its effects primarily through competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure. Concurrently, its intrinsic sympathomimetic activity results in a low level of receptor stimulation. This compound has also been noted to interact with serotonin 5-HT1A receptors, which may contribute to its overall pharmacological profile.
Bopindolol in Coronary Artery Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bopindolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity, in the context of coronary artery disease (CAD) research. This document includes summaries of quantitative data from clinical and preclinical studies, detailed experimental protocols for key research models, and visualizations of relevant signaling pathways.
Mechanism of Action and Pharmacological Properties
This compound is a prodrug that is rapidly metabolized to its active form, 18-502. It functions as a non-selective antagonist of both β1 and β2-adrenergic receptors, while also possessing intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] In the context of coronary artery disease, its therapeutic effects are primarily attributed to the reduction of myocardial oxygen demand. This is achieved through the negative chronotropic (heart rate reduction) and inotropic (reduction of contractility) effects mediated by β1-adrenoceptor blockade in the heart.[3][4] The partial agonist activity may mitigate some of the negative side effects associated with complete beta-blockade, such as excessive bradycardia.
The active metabolite, 18-502, is a potent beta-blocker and has been shown to be significantly more potent than propranolol in inhibiting isoproterenol-induced tachycardia and increases in myocardial oxygen consumption.[5][6] Furthermore, both this compound and its metabolite 18-502 have demonstrated antioxidant properties, including the ability to inhibit lipid peroxidation and scavenge free radicals, which may contribute to their cardioprotective effects in ischemic conditions.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative effects of this compound in patients with coronary artery disease, primarily those with chronic stable angina pectoris.
Table 1: Hemodynamic Effects of this compound in Patients with Angina Pectoris
| Parameter | This compound Treatment | Atenolol Treatment | Placebo | Reference(s) |
| Resting Heart Rate (beats/min) | ↓ from 64 to 56 (13% reduction) | ↓ from 62 to 47 (24% reduction) | No significant change | [7] |
| 55.89 | 63.38 | - | [1] | |
| Mean Blood Pressure | No significant reduction | Significant reduction | No significant change | [7] |
| Rate-Pressure Product | Reduced, but effect lessened over time | Persistently reduced (30% at 24 hours) | No significant change | [7] |
| Lower than atenolol group | - | - | [1] | |
| Left Ventricular End-Diastolic Diameter | Tended to decrease | Tended to increase | - | [7] |
| Left Ventricular End-Systolic Diameter | Tended to decrease | Tended to increase | - | [7] |
| Fractional Shortening | Increased | No influence | - | [7] |
| Ejection Fraction | Increased | No influence | - | [7] |
Table 2: Anti-anginal Effects of this compound in Patients with Chronic Stable Angina
| Parameter | This compound Treatment | Atenolol Treatment | Diltiazem Treatment | Placebo | Reference(s) |
| Frequency of Anginal Attacks (per week) | ↓ from 5.4 to 0.5 (with 2 mg dose) | - | - | 5.1 | [8][9] |
| 2.45 | 3.29 | - | - | [1] | |
| - | - | ↓ by 1.65 episodes/month | - | [10] | |
| Maximum Tolerated Exercise (seconds) | ↑ from 519 to 758 (with 2 mg dose) | - | - | 508 | [8][9] |
| Mean Exercise Time | ↑ by 25% | ↑ by 22% | - | - | [11] |
| Time to Angina | ↑ by 27% | ↑ by 25% | - | - | [11] |
| Time to 1mm ST-segment Depression | ↑ by 32% | ↑ by 20% | - | - | [11][12] |
Experimental Protocols
In Vivo Model: Coronary Artery Occlusion in a Canine Model
This protocol describes a method to induce myocardial ischemia and assess the effects of this compound, based on methodologies reported in the literature.[3][13]
Objective: To evaluate the anti-ischemic effects of this compound during acute myocardial ischemia.
Materials:
-
Mongrel dogs of either sex.
-
Pentobarbital sodium for anesthesia.
-
Surgical instruments for thoracotomy.
-
Ventilator.
-
ECG and blood pressure monitoring equipment.
-
Flow probe for measuring coronary blood flow.
-
Tissue pH monitor.
-
This compound solution for intravenous administration.
-
Saline solution (vehicle control).
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog with an appropriate dose of pentobarbital sodium.
-
Intubate the animal and provide artificial respiration with a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place a flow probe around the LAD to measure coronary blood flow.
-
Insert a tissue pH monitor into the myocardial region supplied by the LAD.
-
Monitor ECG and arterial blood pressure continuously.
-
-
Induction of Myocardial Ischemia:
-
After a stabilization period, partially occlude the LAD to reduce blood flow to approximately one-third of the baseline value.
-
Maintain this partial occlusion for the duration of the experiment.
-
-
Drug Administration:
-
30 minutes after the induction of ischemia, administer this compound (e.g., 1 mg/kg) or its active metabolite 18-502 (e.g., 0.5 mg/kg) intravenously. A control group should receive an equivalent volume of saline.
-
-
Data Collection and Analysis:
-
Continuously record myocardial pH, heart rate, and blood pressure.
-
Monitor ECG for any ischemic changes (e.g., ST-segment elevation).
-
Analyze the data to compare the changes in myocardial pH, heart rate, and blood pressure between the this compound-treated and control groups.
-
Experimental workflow for the in vivo canine model of coronary artery occlusion.
Ex Vivo Model: Isolated Perfused Rat Heart (Langendorff Model)
This protocol outlines a method for assessing the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury.[4][14][15][16][17][18]
Objective: To determine the effect of this compound on myocardial function and infarct size following ischemia-reperfusion.
Materials:
-
Male Sprague-Dawley rats.
-
Heparin.
-
Anesthetic (e.g., pentobarbital).
-
Langendorff apparatus.
-
Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2).
-
Intraventricular balloon catheter and pressure transducer.
-
Triphenyltetrazolium chloride (TTC) solution (1%).
-
Formalin (10%).
-
This compound solution.
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and administer heparin.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
-
Stabilization and Ischemia-Reperfusion:
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
For the this compound-treated group, add this compound to the perfusion buffer at the desired concentration.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of the perfusion buffer for a specified duration (e.g., 120 minutes).
-
-
Assessment of Myocardial Function:
-
Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
Calculate the rate-pressure product (RPP = LVDP x Heart Rate).
-
-
Infarct Size Measurement:
-
At the end of reperfusion, freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.[2][7][19][20][21]
-
Fix the slices in 10% formalin.
-
Image the slices and use planimetry software to quantify the infarct area as a percentage of the total ventricular area.
-
Workflow for the isolated perfused rat heart (Langendorff) experiment.
Signaling Pathways
This compound exerts its effects by modulating the β-adrenergic signaling pathways in cardiac cells.
β1-Adrenergic Receptor Signaling in Cardiomyocytes
The primary therapeutic effect of this compound in coronary artery disease stems from its antagonism of β1-adrenergic receptors in cardiomyocytes. This pathway is central to regulating cardiac contractility and heart rate.[3][22][23][24][25]
β1-Adrenergic signaling in cardiomyocytes and the antagonistic action of this compound.
β2-Adrenergic Receptor Signaling in Cardiac Fibroblasts
This compound's non-selective nature means it also blocks β2-adrenergic receptors. In cardiac fibroblasts, β2-adrenergic stimulation can lead to proliferation and the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), contributing to cardiac remodeling.[8][26][27][28][29] By blocking this pathway, this compound may have additional effects on the cardiac tissue microenvironment.
β2-Adrenergic signaling in cardiac fibroblasts and the inhibitory effect of this compound.
References
- 1. This compound and atenolol in patients with stable angina pectoris. Double-blind randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medschool.vcu.edu [medschool.vcu.edu]
- 3. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Beta-blocking action of this compound, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Beta-blocking actions and the partial agonist activity of this compound, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β2-Adrenergic Receptors Increase Cardiac Fibroblast Proliferation Through the Gαs/ERK1/2-Dependent Secretion of Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of chronic stable angina pectoris--a clinical study of the relationship between dose and effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monotherapy of stable angina pectoris with this compound in comparison with diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and atenolol in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in chronic stable angina pectoris: duration and extent of antianginal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. transonic.com [transonic.com]
- 16. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 17. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Haemodynamic effects of this compound and atenolol in coronary artery disease. A noninvasive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 21. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 23. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. β2-Adrenergic Receptors Increase Cardiac Fibroblast Proliferation Through the Gαs/ERK1/2-Dependent Secretion of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2-adrenergic-receptors-increase-cardiac-fibroblast-proliferation-through-the-g-s-erk1-2-dependent-secretion-of-interleukin-6 - Ask this paper | Bohrium [bohrium.com]
- 28. Myofibroblast β2 adrenergic signaling amplifies cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Introduction
Bopindolol is a non-selective beta-adrenoceptor antagonist recognized for its long-lasting therapeutic effects, primarily in the management of hypertension.[1][2][3] It functions as a prodrug, rapidly metabolizing to its active form, which is structurally related to pindolol.[4] Beyond its primary classification, this compound's pharmacological profile is of significant interest to neuroscientists and drug development professionals due to its dual mechanism of action that implicates it in the modulation of anxiety. This involves not only the blockade of β-adrenergic receptors but also interaction with the serotonergic system, specifically 5-HT1A receptors.[4][5] This dual activity provides a compelling basis for its investigation as an anxiolytic agent.
Beta-blockers, in general, are known to mitigate the somatic symptoms of anxiety, such as palpitations and tremors, by blocking peripheral adrenergic β-receptors.[6][7] this compound's interaction with 5-HT1A receptors, which are key regulators of mood and anxiety, suggests a more centralized mechanism of action.[5][8] Research indicates that its active metabolite, pindolol, acts as a partial agonist at 5-HT1A receptors.[4][9] This interaction is thought to contribute to its anxiolytic effects, potentially by modulating serotonergic neurotransmission.[8] Clinical and preclinical studies have demonstrated the potential of this compound and its active metabolite in reducing anxiety-like behaviors, making it a valuable tool for research into the neurobiology of anxiety and the development of novel anxiolytic therapies.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's receptor binding affinities and effective dosages observed in research settings.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor Subtype | Species/Tissue | Assay Method | Kᵢ (nM) | pKᵢ (mean ± SEM) | Reference(s) |
| This compound | β₁-Adrenoceptor | COS-7 Cells | Radioligand Binding | - | 7.44 ± 0.12 | [11] |
| This compound Metabolite (18-502) | β₁-Adrenoceptor | COS-7 Cells | Radioligand Binding | - | 9.38 ± 0.31 | [11] |
| This compound Metabolite (20-785) | β₁-Adrenoceptor | COS-7 Cells | Radioligand Binding | - | 6.65 ± 0.16 | [11] |
| Pindolol | β₁-Adrenoceptor | COS-7 Cells | Radioligand Binding | - | 8.17 ± 0.15 | [11] |
| (-)-Pindolol | 5-HT₁ₐ | CHO Cells (Human recombinant) | Radioligand Binding | 6.4 | - | [9] |
| (+/-)-Pindolol | 5-HT₁ₐ (Presynaptic) | Human Dorsal Raphe | Autoradiography ([³H]WAY-100635) | 8.9 ± 1.1 | - | [12] |
| (+/-)-Pindolol | 5-HT₁ₐ (Postsynaptic) | Human Hippocampus (CA1) | Autoradiography ([³H]WAY-100635) | 14.4 ± 1.5 | - | [12] |
| (-)-Pindolol | 5-HT₁ₐ (Presynaptic) | Human Dorsal Raphe | Autoradiography ([³H]8-OH-DPAT) | 10.8 | - | [13] |
| (-)-Pindolol | 5-HT₁ₐ (Postsynaptic) | Human Postsynaptic Sites | Autoradiography ([³H]8-OH-DPAT) | 6.5 - 13.5 | - | [13] |
Note: Kᵢ (Inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. pKᵢ is the negative logarithm of the Kᵢ value.
Table 2: Dosages of this compound and Pindolol in Anxiety-Related Studies
| Compound | Study Type | Species | Dosage | Outcome | Reference(s) |
| This compound | Clinical | Human | 1 mg / 2 mg (acute) | Reduced pre-surgical anxiety scores significantly compared to placebo. | [10] |
| This compound | Clinical | Human | 0.5 - 4 mg (daily) | Successfully reduced symptoms in patients with anxiety. | [1] |
| Pindolol | Preclinical | Mouse | 32 mg/kg (i.p.) | Reduced withdrawal-induced anxiety-like behavior in the EPM and Marble-Burying Test. | [8] |
| Pindolol | Clinical | Human | 2.5 mg (3x daily) | Augmented the effects of fluoxetine in treatment-resistant panic disorder. | [14] |
Signaling Pathways and Mechanisms of Action
This compound's anxiolytic potential stems from its dual interaction with the adrenergic and serotonergic systems. As a β-adrenoceptor antagonist, it blocks the effects of catecholamines like epinephrine, reducing peripheral physiological symptoms of anxiety. Concurrently, its active metabolite acts on 5-HT1A receptors, which are crucial central nervous system targets for modulating mood and anxiety.
Caption: this compound's dual-action signaling pathway for anxiolysis.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., β₁-adrenoceptor or 5-HT₁ₐ receptor) by measuring its ability to compete with a known radioligand.[11][15][16]
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected COS-7 or CHO cells).[11]
-
Radioligand specific for the target receptor (e.g., [³H]CGP12177 for β-adrenoceptors or [³H]WAY-100635 for 5-HT₁ₐ receptors).[12][17]
-
This compound (unlabeled competitor) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ), and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value from the IC₅₀, which represents the binding affinity of this compound for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[18] The test is based on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[8][19]
Materials:
-
Elevated Plus Maze apparatus (a '+' shaped maze with two open and two enclosed arms, elevated from the floor).[20][21]
-
Experimental animals (e.g., mice or rats).
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Video camera and tracking software for recording and analysis.
-
A quiet, dimly lit testing room.[19]
Methodology:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[22]
-
Drug Administration: Administer this compound (e.g., 32 mg/kg for mice) or vehicle control via intraperitoneal (i.p.) injection.[8] Allow a pre-treatment period of 30 minutes for the drug to take effect.[8]
-
Test Procedure:
-
Gently place the animal in the center of the maze, facing one of the closed arms.[21][22]
-
Immediately start the video recording and allow the animal to explore the maze freely for 5 minutes.[19]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection & Analysis: After the 5-minute session, return the animal to its home cage. Clean the maze thoroughly with an appropriate solution (e.g., 30-70% ethanol) between trials to remove olfactory cues.[20]
-
Behavioral Parameters: Analyze the video recordings to score the following key parameters:
-
Time spent in the open arms (s): The primary measure of anxiety. An increase suggests anxiolysis.
-
Number of entries into the open arms: A secondary measure of anxiety and exploration.
-
Number of entries into the closed arms: A measure of general locomotor activity.
-
Total distance traveled: A control measure to ensure effects are not due to sedation or hyperactivity.
-
-
Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Protocol 3: Light-Dark Box Test
The light-dark box test is another common behavioral paradigm for assessing anxiety-like behavior in rodents.[18][23] It relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[24] Anxiolytic compounds typically increase the time spent in the light compartment.
Materials:
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them).[24]
-
Experimental animals (e.g., mice).
-
This compound solution and vehicle control.
-
Video camera and tracking software.
-
A sound-attenuated testing room.
Methodology:
-
Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes prior to testing.[24]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p. injection) and allow for the appropriate pre-treatment time.
-
Test Procedure:
-
Data Collection & Analysis: After the session, remove the animal and clean the apparatus thoroughly between subjects.
-
Behavioral Parameters: Analyze the recordings for metrics such as:
-
Time spent in the light compartment: The primary index of anxiolysis.
-
Latency to first enter the dark compartment: A measure of initial anxiety/neophobia.
-
Number of transitions between compartments: A measure of exploratory activity.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the results between the drug-treated and control groups.
Logical Framework for this compound's Anxiolytic Effect
The diagram below illustrates the logical progression from this compound's molecular actions to the observable behavioral changes in a research context. This framework helps in designing experiments and interpreting results.
Caption: Logical framework from mechanism to behavioral outcome.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Czechoslovak experience with a new beta blocker in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of beta-blocking drugs in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pindolol Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-blockers and psychic stress: a double-blind, placebo-controlled study of this compound vs lorazepam and butalbital in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Displacement of the binding of 5-HT(1A) receptor ligands to pre- and postsynaptic receptors by (-)pindolol. A comparative study in rodent, primate and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pindolol augmentation in patients with treatment-resistant panic disorder: A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated plus maze protocol [protocols.io]
- 23. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. Light-dark box test for mice [protocols.io]
Bopindolol in Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available research on the use of bopindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), in the context of chronic obstructive pulmonary disease (COPD). The information is primarily based on a key clinical study comparing this compound with other beta-blockers.
Introduction
This compound is a prodrug that is rapidly metabolized to its active form, pindolol. It acts as a non-selective antagonist at both β1- and β2-adrenergic receptors.[1][2] A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity at the β-adrenergic receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine.[1][3] This property has been suggested to be advantageous in patients with COPD, as it may mitigate the risk of bronchoconstriction associated with non-selective beta-blockade.[3][4]
Quantitative Data Summary
The primary clinical study investigating the effects of this compound in patients with COPD was conducted by Dorow and Schiess in 1986. The study compared the acute effects of single, increasing doses of this compound, pindolol (another non-selective beta-blocker with ISA), and atenolol (a cardioselective β1-blocker) on airway resistance in patients with COPD.[4][5]
Table 1: Study Design and Dosing Information [4][5]
| Parameter | Details |
| Study Design | Comparative, Randomized Controlled Trial |
| Number of Subjects | 12 |
| Patient Population | Subjects with chronic obstructive lung disease and partially reversible obstruction |
| This compound Doses | 1 mg, 2 mg, 4 mg, 8 mg (single, increasing doses) |
| Pindolol Doses | 7.5 mg, 15 mg, 30 mg (single, increasing doses) |
| Atenolol Doses | 50 mg, 100 mg (single, increasing doses) |
Table 2: Summary of Effects on Mean Airway Resistance (Raw) [4][5]
| Drug | Dose | Effect on Mean Airway Resistance (Raw) | Number of Subjects with >10% Increase in Raw |
| This compound | 1 mg | Neutral | Not specified |
| 2 mg | Neutral | 1 | |
| 4 mg | Neutral | 4 | |
| 8 mg | Slight, long-lasting increase | Not specified | |
| Pindolol | 7.5 mg, 15 mg, 30 mg | No influence | 3 (at 30 mg) |
| Atenolol | 50 mg | Neutral | 3 |
| 100 mg | Long-lasting increase | Not specified |
Experimental Protocols
Based on the available information, a detailed experimental protocol for the key clinical study is outlined below. It is important to note that this protocol is reconstructed from the study's abstract and may not encompass all methodological details of the original research.
Clinical Trial Protocol: Acute Effects of this compound on Airway Resistance in COPD Patients (Reconstructed)
1. Objective: To assess the acute effects of single, increasing doses of this compound, pindolol, and atenolol on mean airway resistance (Raw) in patients with COPD.
2. Study Population:
- Inclusion Criteria: 12 male and female subjects with a diagnosis of chronic obstructive lung disease and evidence of partially reversible bronchial obstruction.
- Exclusion Criteria: Not explicitly stated in the available literature. Likely would have included contraindications to beta-blocker therapy, recent exacerbation of COPD, and use of confounding medications.
3. Study Design:
- A comparative, randomized, controlled clinical trial.
- Each subject received increasing single doses of this compound, pindolol, and atenolol on separate occasions, with a washout period between drug administrations.
4. Drug Administration:
- This compound: Single oral doses of 1 mg, 2 mg, 4 mg, and 8 mg.
- Pindolol: Single oral doses of 7.5 mg, 15 mg, and 30 mg.
- Atenolol: Single oral doses of 50 mg and 100 mg.
5. Measurements:
- Primary Endpoint: Mean Airway Resistance (Raw).
- Method of Measurement: Whole-body plethysmography.[4][5] This technique measures the relationship between pressure and volume changes in the thorax to calculate airway resistance.
- Secondary Endpoints: Resting heart rate and blood pressure.[5]
- Measurement Schedule: Baseline measurements of Raw, heart rate, and blood pressure were likely taken before drug administration. Post-dose measurements were likely performed at multiple time points to assess the onset and duration of drug effects, though the exact timing is not specified in the available abstracts.
6. Data Analysis:
- The primary analysis would have involved comparing the changes in mean Raw from baseline after each dose of the study drugs.
- The number of subjects experiencing a clinically significant increase in Raw (defined as >10%) was also reported.[4]
Visualizations
Signaling Pathway of this compound at the β2-Adrenergic Receptor in Airway Smooth Muscle
This compound, as a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), has a dual action on the β2-adrenergic receptors in the smooth muscle of the airways. It competitively blocks the binding of potent endogenous agonists like epinephrine, which would normally cause bronchodilation. However, its ISA allows it to provide a low level of receptor stimulation, which may help to counterbalance the blocking effect and prevent severe bronchoconstriction.
Caption: this compound's dual action on β2-adrenergic receptors.
Experimental Workflow for the Clinical Trial
The following diagram illustrates the likely workflow for the clinical trial investigating the effects of this compound in COPD patients.
Caption: Reconstructed workflow of the comparative clinical trial.
Conclusion
The available evidence from a single clinical study suggests that this compound, at lower doses (1-4 mg), has a neutral effect on airway resistance in patients with COPD.[4][5] At a higher dose of 8 mg, a slight increase in airway resistance was observed.[4][5] The intrinsic sympathomimetic activity of this compound may contribute to its better bronchial safety profile compared to non-ISA, non-selective beta-blockers. However, the risk of inducing bronchospasm, particularly in sensitive individuals, cannot be entirely dismissed.[4] Further research, including larger and longer-term clinical trials, would be necessary to fully establish the safety and potential therapeutic role of this compound in the management of cardiovascular comorbidities in patients with COPD.
References
- 1. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, pindolol, and atenolol in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, pindolol, and atenolol in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol: Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of Bopindolol in a laboratory setting. This compound, a non-selective β-adrenergic receptor antagonist, serves as a prodrug to its active metabolite, pindolol.[1] This document outlines its physicochemical properties, provides detailed protocols for in vitro and in vivo experiments, and includes diagrams of its mechanism of action and experimental workflows.
Physicochemical Properties and Storage
This compound is a lipophilic compound with a high affinity for β-adrenergic receptors. Proper handling and storage are crucial for maintaining its stability and efficacy in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 380.48 g/mol | --INVALID-LINK-- |
| Predicted logP | 4.45 - 4.7 | --INVALID-LINK-- |
| Solubility | Soluble in ether, methylene chloride. Slightly soluble in chloroform, DMSO, and methanol (with heating).[2] Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |
| Storage | Hygroscopic. Store at -20°C in a freezer under an inert atmosphere. | --INVALID-LINK-- |
Preparation of this compound Solutions
Stock Solution Preparation
For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of lipophilic compounds like this compound.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO. Sonication can be used to aid dissolution.
-
Once fully dissolved, add more DMSO to reach the final desired stock concentration (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation
For cell-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium.
-
Important Consideration: To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%).
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of the active metabolite, pindolol, are not recommended for storage for more than one day.
-
In Vitro Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for β-adrenergic receptors.
Table 2: this compound and Metabolite pKi Values at β-Adrenergic Receptors
| Compound | Receptor | pKi | Tissue/Cell Line | Radioligand | Reference |
| This compound | β₁ | 7.44 | Rat Heart | [³H]CGP12177 | --INVALID-LINK-- |
| β₂ | 8.33 | Rat Lung | [³H]CGP12177 | --INVALID-LINK-- | |
| Metabolite 18-502 | β₁ | 9.38 | Rat Heart | [³H]CGP12177 | --INVALID-LINK-- |
| β₂ | 9.38 | Rat Lung | [³H]CGP12177 | --INVALID-LINK-- | |
| Metabolite 20-785 | β₁ | 6.65 | Rat Heart | [³H]CGP12177 | --INVALID-LINK-- |
| β₂ | 6.89 | Rat Lung | [³H]CGP12177 | --INVALID-LINK-- |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express β-adrenergic receptors (e.g., rat heart for β₁, rat lung for β₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGP12177) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Protocol:
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Add a known concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value.
In Vivo Experimental Protocol
This protocol describes the oral administration of this compound to rats for pharmacokinetic or pharmacodynamic studies.
Table 3: Pharmacokinetic Parameters of Pindolol (Active Metabolite of this compound) after Oral Administration in Humans
| Parameter | Value | Reference |
| Cmax (5 mg dose) | 33.1 ± 5.2 ng/mL | --INVALID-LINK-- |
| Tmax | 1-2 hours | --INVALID-LINK-- |
| Volume of Distribution | 2-3 L/kg | --INVALID-LINK-- |
| Protein Binding | 40% | --INVALID-LINK-- |
Experimental Workflow: In Vivo Rat Study
References
Application Notes and Protocols: Long-Acting Effects of Bopindolol in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity - ISA).[1][2] It is a prodrug that is rapidly metabolized to its active hydrolysed form.[2][3] Its sustained effects make it a subject of interest for cardiovascular research and drug development, particularly in the management of hypertension.[4][5] These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to guide researchers in designing experiments to study the long-acting effects of this compound.
Data Presentation
Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Half-life (t½) | ~4-5 hours (active metabolite) | Human | Despite the relatively short half-life of its active metabolite, this compound exhibits a prolonged pharmacodynamic effect.[6] |
| Time to peak effect | 1-3 hours | Human | Higher doses lead to a faster onset of maximum effect. |
| Duration of Action | > 24 hours | Human | Significant β-blockade is still demonstrable 24 hours after a single dose, with effects lasting up to 96 hours.[7] |
| Bioavailability | ~70% | Human | Following oral administration. |
Receptor Binding Affinity
The binding affinity of this compound and its metabolites to β-adrenergic receptors has been determined using radioligand binding assays.
| Compound | Receptor Subtype | pKi Value (mean ± SD) |
| This compound | β1-AR | 7.44 ± 0.12 |
| β2-AR | Data suggests higher selectivity for β2 over β1 in radioligand binding assays.[8] | |
| Metabolite 1 (18-502) | β1-AR | 9.38 ± 0.31 |
| β2-AR | Non-selective.[8] | |
| Metabolite 2 (20-785) | β1-AR | 6.65 ± 0.16 |
| β2-AR | Non-selective.[8] | |
| Propranolol (Reference) | β1-AR | 9.02 ± 0.04 |
| Pindolol (Reference) | β1-AR | 8.17 ± 0.15 |
| Atenolol (Reference) | β1-AR | 5.55 ± 0.14 |
| Metoprolol (Reference) | β1-AR | 5.99 ± 0.13 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.[9]
Hemodynamic Effects in Humans (Hypertensive Patients)
| Parameter | Dosage | Time Point | Change from Baseline (mean ± SE) |
| Cardiac Output | 2 mg (oral) | Acute (initial response) | -12% ± 2%[7] |
| Heart Rate | 2 mg (oral) | Acute (initial response) | -11% ± 2%[7] |
| 2.4 mg (mean, once daily) | 12 weeks | 75 ± 7 to 71 ± 10 beats/min[5] | |
| Mean Arterial Pressure | 2 mg (oral) | 24 hours | -12% ± 2%[7] |
| 2-4 mg (once daily) | 3 weeks | -9% ± 2%[7] | |
| 2.4 mg (mean, once daily) | 12 weeks | 151 ± 12 / 105 ± 7 to 129 ± 10 / 88 ± 6 mmHg[5] | |
| Systemic Vascular Resistance | 2 mg (oral) | 24 hours | -12% ± 5%[7] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of this compound and its metabolites for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from transfected COS-7 cells, rat heart, or cerebral cortex).[9]
-
This compound, its metabolites (18-502, 20-785), and reference compounds (e.g., propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of radioligand.
-
Varying concentrations of the unlabeled competitor (this compound, its metabolites, or reference compounds).
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Isolated Organ Bath for Functional Assessment
This protocol assesses the functional antagonist activity of this compound on isolated tissues, such as guinea pig atria (for β1 activity) and trachea (for β2 activity).[13][14]
Materials:
-
Isolated tissue (e.g., guinea pig right atrium for chronotropic effects, left atrium for inotropic effects, or tracheal rings for relaxation).
-
Organ bath system with a temperature-controlled chamber, oxygenation supply (95% O₂, 5% CO₂), and force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., Isoproterenol).
-
This compound and reference compounds.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired tissue from a euthanized animal and mount it in the organ bath chamber filled with pre-warmed and oxygenated physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washing.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., isoproterenol) to establish a baseline response.
-
Antagonist Incubation: Wash out the agonist and incubate the tissue with a fixed concentration of this compound for a predetermined period.
-
Antagonist Challenge: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist dose-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.[15]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive efficacy of the new long-acting beta-blocker this compound as related to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady state pharmacokinetics of hydrolysed this compound in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a slowly dissociating beta 1-adrenoceptor antagonist when compared to other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Isolated organ/tissue test – organ bath [panlab.com]
- 14. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 15. ivypanda.com [ivypanda.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bopindolol Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Bopindolol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective beta-adrenoceptor antagonist used to treat conditions like hypertension.[1][2][3] It is a prodrug that is rapidly metabolized into its active form.[2][3] Its primary mechanism involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors, which inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure.[1][4] this compound also possesses some intrinsic sympathomimetic activity (ISA) and can interact with certain serotonin receptors, such as 5-HT1A.[2][5]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A precise starting concentration depends heavily on the cell type, the expression level of β-adrenergic receptors, and the assay endpoint. However, a common practice for a new compound is to perform a wide-range dose-response curve. A sensible starting point would be a logarithmic dilution series ranging from 1 nM to 100 µM. This broad range helps in identifying the potency of the compound and any potential toxicity at higher concentrations.
Q3: My cells are showing high levels of toxicity. What could be the cause?
High cytotoxicity can stem from several factors:
-
Concentration: this compound, like many compounds, can be toxic at high concentrations. Ensure you have performed a dose-response curve to identify the cytotoxic threshold for your specific cell line. The effect of beta-blockers on cell viability has been studied, with some inducing apoptosis and necrosis at certain concentrations.[6]
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, potentially leading to cytotoxicity through unintended pathways.[7][8] this compound is known to interact with serotonin receptors, which could contribute to off-target effects.[2][5]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
Assay Duration: Longer incubation times can exacerbate cytotoxic effects. It may be necessary to optimize the duration of drug exposure.[9]
Q4: I am not observing any effect of this compound in my assay. What should I check?
If this compound is not producing the expected biological response, consider the following:
-
Receptor Expression: Confirm that your cell line expresses functional β1 and/or β2 adrenergic receptors at sufficient levels.
-
Agonist Stimulation: As an antagonist, this compound's effects are typically measured by its ability to block the action of an agonist (like isoproterenol). Ensure you are stimulating the pathway with an appropriate agonist at a concentration near its EC50.
-
Compound Stability and Solubility: this compound is a lipophilic compound.[2] Ensure it is fully dissolved in your culture medium and has not precipitated out of solution. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. For signaling assays like cAMP measurement, ensure the detection method (e.g., FRET, ELISA) is sufficiently sensitive.[10][11]
-
Incorrect Concentration Range: It's possible the effective concentration is outside the range you are testing. Perform a wider dose-response experiment.
Q5: How can I differentiate between β1 and β2 receptor-specific effects?
Since this compound is a non-selective β1/β2 antagonist, differentiating its effects requires specific experimental designs:[5]
-
Selective Antagonists: Use well-characterized selective β1 (e.g., atenolol, metoprolol) and β2 antagonists as controls to compete with this compound's effects.
-
Specific Cell Lines: Utilize cell lines engineered to express only the β1 or the β2 receptor subtype.
-
Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR to knock down one of the receptor subtypes in your cell line of interest.
Data Presentation
This compound Binding Affinities (pKi)
The following table summarizes the binding affinities (pKi values) of this compound and its active metabolite (18-502) for β-adrenergic receptor subtypes, as determined by radioligand binding assays on membranes from COS-7 cells. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi Value (Mean ± SEM) |
| This compound | β1-AR | 7.44 ± 0.12 |
| Metabolite 18-502 | β1-AR | 9.38 ± 0.31 |
| Pindolol (Reference) | β1-AR | 8.17 ± 0.15 |
Data sourced from a study using COS-7 cells transiently expressing β-adrenoceptor subtypes.[12]
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol determines the concentration at which this compound becomes toxic to the cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also include a vehicle control (e.g., medium with DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the 2x this compound dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay: Measure cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the ATP of viable cells.[14]
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Radioligand Binding Assay
This protocol measures the affinity of this compound for β-adrenergic receptors in cell membranes.
Methodology:
-
Membrane Preparation: Grow cells expressing the target receptor to confluency, harvest them, and prepare a membrane fraction through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol), and varying concentrations of unlabeled this compound.[15]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) to reach binding equilibrium.[16]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a competing non-radioactive ligand (e.g., propranolol).[17] Plot the specific binding against the log of this compound concentration to calculate the Ki (inhibition constant).
Protocol 3: cAMP Signaling Assay
This protocol measures this compound's ability to antagonize agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well or 384-well).
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and Detection: After a short incubation with the agonist (e.g., 15-30 minutes), stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a competitive immunoassay (ELISA) or a FRET-based biosensor.[10][18][19]
-
Data Analysis: Plot the measured cAMP levels against the log of this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
Visualizations
This compound Signaling Pathway
Caption: this compound blocks agonist activation of β-adrenergic receptors.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in cell assays.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. What is this compound Malonate used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. huborganoids.nl [huborganoids.nl]
- 15. Beta-blocking potency and selectivity of this compound and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sensitive equilibrium binding assay for soluble beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beta adrenergic receptor labeling in intact animals with 125I-hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of cAMP and β-adrenergic receptor antagonists on the function of peripheral T helper lymphocytes in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Bopindolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to identify and mitigate off-target effects of Bopindolol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
This compound is a non-selective beta-adrenergic receptor antagonist. Its primary on-target activities are the blockade of β1 and β2 adrenergic receptors.[1][2][3] this compound is a prodrug that is metabolized to the active compound pindolol.[1][3] Pindolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors.[4][5]
The most well-documented off-target interactions are with serotonin receptors, specifically as a partial agonist or antagonist at 5-HT1A and 5-HT1B receptors.[1][2] There is also evidence to suggest that pindolol can affect certain ion channels, including the slow inward and time-dependent outward currents in sino-atrial node cells.[6]
Q2: What are the active metabolites of this compound and do they have off-target effects?
This compound is metabolized to several active compounds, with the primary active metabolite being pindolol. Other identified active metabolites also contribute to its pharmacological effect. These metabolites also exhibit affinity for beta-adrenergic and serotonin receptors, and their contribution to both on-target and off-target effects should be considered in experimental designs.
Q3: My experimental results are inconsistent with this compound's known beta-blockade activity. Could this be due to off-target effects?
Yes, unexpected results could be due to this compound's off-target activities, particularly its interaction with serotonin receptors, which can modulate a variety of cellular signaling pathways.[2] Depending on the experimental system, these off-target effects could lead to unanticipated physiological responses. It is also possible that this compound interacts with other unknown off-targets. Therefore, it is crucial to include appropriate controls and secondary validation assays to investigate these possibilities.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Several strategies can be employed:
-
Use of specific antagonists: To confirm that an observed effect is due to beta-blockade, try to reverse the effect with a selective beta-agonist. Similarly, a selective 5-HT1A antagonist can be used to block off-target effects mediated by this receptor.
-
Use of knockout/knockdown models: If available, cell lines or animal models lacking the primary target (β1/β2 adrenergic receptors) can help to isolate and study off-target effects.
-
Orthogonal assays: Use different assay formats to measure the same endpoint. For example, if you observe an effect in a cell proliferation assay, try to validate it with a more specific functional assay related to the hypothesized off-target.
-
Dose-response analysis: Atypical dose-response curves may suggest the involvement of multiple targets with different affinities.
-
Comparison with a more selective beta-blocker: Comparing the effects of this compound with a highly selective β1 antagonist (e.g., atenolol) or a non-selective antagonist without 5-HT activity can help to differentiate between on- and off-target effects.
Q5: What are some general strategies to mitigate off-target effects of small molecules like this compound in my research?
Mitigating off-target effects often involves a combination of experimental design and, in a drug development context, medicinal chemistry approaches:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that still produces the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Structural modifications: If developing analogues, medicinal chemistry strategies can be employed to design compounds with higher selectivity for the intended target.[7][8] This can involve modifying functional groups to reduce interactions with off-target binding pockets.
-
Computational prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound, helping to prioritize which off-targets to investigate experimentally.[9]
Quantitative Data Summary
The following tables summarize the known binding affinities and potencies of this compound and its active metabolite, pindolol, at on-target and known off-target receptors.
Table 1: Binding Affinity (Ki) of Pindolol at Adrenergic and Serotonergic Receptors
| Receptor | Species | Ki (nM) | Reference |
| β1 Adrenergic | Human | 1.6 | [10] |
| β2 Adrenergic | Human | 0.6 | [10] |
| 5-HT1A | Human | 2.5 | [10] |
| 5-HT1B | Human | 4.0 | [10] |
Table 2: Functional Activity of Pindolol
| Receptor | Activity | Intrinsic Activity | Reference |
| β1 Adrenergic | Partial Agonist | ISA Present | [4][5] |
| β2 Adrenergic | Partial Agonist | ISA Present | [4][5] |
| 5-HT1A | Partial Agonist/Antagonist | 20-25% | [10] |
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay for Off-Target Identification
This protocol provides a general framework for screening this compound against a panel of receptors to identify potential off-target interactions.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (typically at or below its Kd value).
-
Add increasing concentrations of this compound (or pindolol) to compete with the radioligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site or two-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of the radioligand or test compound. | Lower the radioligand concentration; Increase the number of wash steps or the volume of wash buffer; Add a carrier protein like BSA to the assay buffer; Pre-coat filter plates with polyethyleneimine (PEI).[11] |
| Low specific binding | Low receptor expression in membranes; Inactive receptor; Radioligand degradation. | Use a cell line with higher receptor expression; Ensure proper membrane preparation and storage; Check the age and storage conditions of the radioligand. |
| Poor reproducibility | Pipetting errors; Inconsistent washing; Temperature fluctuations. | Use calibrated pipettes and proper technique; Ensure consistent and rapid washing for all wells; Maintain a constant temperature during incubation. |
| No competition by this compound | This compound does not bind to the target; this compound concentration range is too low. | Confirm this compound's purity and concentration; Test a wider and higher concentration range of this compound. |
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess if this compound inhibits the activity of specific kinases, a common class of off-targets for many drugs.
Methodology:
-
Assay Setup:
-
In a suitable assay plate (e.g., 96-well or 384-well), add the purified kinase enzyme in kinase reaction buffer.
-
Add the specific substrate for the kinase (this could be a peptide or a protein).
-
Add ATP (often radiolabeled with ³²P or ³³P, or in a system that measures ADP production).
-
Add varying concentrations of this compound. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
Detection of Phosphorylation:
-
Radiometric Assay: If using radiolabeled ATP, stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose), wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): This type of assay measures the amount of ADP produced, which is proportional to kinase activity. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce light.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: In Vitro Kinase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | Contaminating kinase activity in the enzyme or substrate preparation; Autophosphorylation of the kinase. | Use highly purified enzyme and substrate; Run a control without the substrate to measure autophosphorylation. |
| Low signal-to-noise ratio | Low kinase activity; Suboptimal ATP or substrate concentration. | Optimize the concentrations of the kinase, substrate, and ATP; Ensure the assay buffer conditions (pH, salt concentration) are optimal for the kinase. |
| False positives | Compound interference with the detection system (e.g., light scattering or quenching in luminescence assays); Compound causing protein aggregation. | Run a counterscreen without the kinase to check for assay interference; Check for compound solubility and aggregation at the tested concentrations. |
| Variable results | Inconsistent incubation times or temperatures; Reagent degradation. | Use a temperature-controlled incubator and precise timing; Ensure proper storage and handling of ATP and the kinase. |
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 5. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different actions between pindolol and propranolol on the ionic currents in spontaneously beating rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pindolol - Wikipedia [en.wikipedia.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the slow dissociation of Bopindolol from receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bopindolol, focusing on challenges related to its slow dissociation from its receptors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's dissociation from beta-adrenergic receptors so slow?
A1: this compound and its active metabolite, 18-502, exhibit a very slow dissociation from beta-adrenoceptors.[1][2][3] This characteristic is a key feature of its long-lasting pharmacological action.[2][4][5] Unlike readily reversible antagonists like propranolol or pindolol, this compound's interaction with the receptor is prolonged, leading to what is often described as noncompetitive or insurmountable antagonism in functional assays.[1][3] The exact molecular interactions contributing to this slow offset are complex but are thought to involve specific binding interactions within the receptor pocket that stabilize the drug-receptor complex.
Q2: What are the main experimental challenges when working with a slowly dissociating ligand like this compound?
A2: The primary challenges include:
-
Incomplete washout: Standard washing steps in binding or functional assays may be insufficient to remove this compound, leading to persistent receptor blockade.[2]
-
Underestimation of potency: In kinetic binding assays, insufficient incubation times can lead to an underestimation of the ligand's affinity because equilibrium is not reached.
-
Insurmountable antagonism in functional assays: The slow dissociation can lead to a depression of the maximal response to an agonist, which can be misinterpreted as non-competitive antagonism rather than a kinetic phenomenon.[1][6]
-
Difficulty in determining accurate kinetic parameters: Measuring the dissociation rate (k_off) requires specialized experimental designs and longer observation times.
Q3: How does the slow dissociation of this compound affect the interpretation of my experimental results?
A3: The slow dissociation kinetics of this compound mean that it may not reach a true equilibrium during the timeframe of a standard laboratory experiment. This can lead to an underestimation of its binding affinity (Ki) in competition assays if incubation times are too short. In functional assays, the persistent receptor occupancy by this compound can cause a rightward shift and a depression of the maximum response of an agonist, a characteristic of insurmountable antagonism.[1] It is crucial to consider these kinetic properties when interpreting data to avoid mischaracterizing this compound's mechanism of action.
Q4: Are there alternative techniques to traditional radioligand binding assays for studying slow ligand dissociation?
A4: Yes, several techniques can be employed:
-
Competition Kinetic Binding Assays: These methods can determine the kinetic parameters of unlabeled compounds.[7]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on ligand-receptor interactions without the need for radioactive labels.[8]
-
Fluorescence-based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to monitor ligand binding and dissociation in real-time.[9]
-
Washout functional assays: Measuring the recovery of agonist response over an extended period after antagonist washout can provide an indirect measure of dissociation rate.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent results in radioligand competition binding assays with this compound.
-
Possible Cause: Insufficient incubation time for the binding reaction to reach equilibrium. Due to this compound's slow association and dissociation rates, standard incubation times (e.g., 60 minutes) may not be adequate.
-
Troubleshooting Steps:
-
Determine the time to equilibrium: Conduct a time-course experiment to establish how long it takes for the binding of your radioligand and the competition with this compound to reach a steady state. This may require significantly longer incubation periods than for rapidly associating/dissociating ligands.
-
Optimize protein concentration: Ensure that the receptor concentration is low enough to avoid ligand depletion, which can affect the apparent affinity.[10][11] Ideally, less than 10% of the total ligand should be bound at equilibrium.
-
Use a kinetic binding protocol: Employ a competition kinetic assay to determine the association (k_on) and dissociation (k_off) rates of this compound, which will provide a more accurate characterization of its binding than equilibrium assays alone.[7]
-
Problem 2: Difficulty observing reversal of this compound's antagonist effect in tissue bath experiments after washout.
-
Possible Cause: this compound's very slow dissociation from the beta-adrenoceptors means that it remains bound to the receptors even after extensive washing of the tissue.[1][2][3]
-
Troubleshooting Steps:
-
Extend the washout period: Increase the duration of the washout phase significantly. It may take several hours to observe even a partial recovery of the agonist response.[3]
-
Perform a functional "washout" experiment: Pre-treat tissues with this compound, then wash thoroughly and challenge with an agonist at multiple time points post-washout to quantify the rate of functional recovery. Compare this to a readily reversible antagonist like propranolol.[2]
-
Consider insurmountable antagonism: Recognize that complete reversal may not be achievable within a practical experimental timeframe. The observed effect is consistent with the known pharmacological properties of this compound.[1]
-
Data Presentation
Table 1: Comparative Reversibility of Beta-Blockers
| Compound | Concentration | Reversibility after Washout | Reference |
| This compound | 10⁻⁸ M, 10⁻⁷ M | Not reversed in 3 hours | [3] |
| Metabolite 18-502 | 10⁻⁸ M, 10⁻⁷ M | Not easily reversed by washing | [1][2] |
| Metoprolol | 10⁻⁷ M, 10⁻⁶ M | Readily reversible | [3] |
| Pindolol | 10⁻⁷ M | Readily reversible | [3] |
| Propranolol | 10⁻⁷ M, 10⁻⁸ M | Readily reversible | [1] |
| Atenolol | 10⁻⁵ M | Readily reversible | [1] |
| Mepindolol | 10⁻⁹ M, 10⁻⁸ M | Slowly reversible | [3] |
| ICI 147,798 | 10⁻⁸ M, 10⁻⁷ M | Not reversed in 3 hours (irreversible) | [3] |
Experimental Protocols
Protocol 1: Radioligand Dissociation Assay for Slowly Dissociating Ligands
This protocol is adapted for measuring the dissociation rate of a slowly dissociating unlabeled ligand like this compound using a competition kinetic approach.
-
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor.
-
Radiolabeled antagonist with a relatively fast dissociation rate (e.g., ³H-CGP12177).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Association Phase:
-
Incubate the cell membranes with a saturating concentration of the radioligand to allow for the formation of the receptor-radioligand complex. The incubation time should be sufficient to reach equilibrium.
-
In parallel, incubate membranes with the radioligand and a high concentration of a non-radioactive antagonist to determine non-specific binding.
-
-
Dissociation Phase:
-
Initiate dissociation by adding a high concentration of unlabeled this compound (at least 100-fold higher than its Ki) to the tubes from the association phase. This will prevent re-binding of the dissociated radioligand.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and potentially longer for very slow dissociation), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity remaining on the filters using a scintillation counter.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the specific binding (Total binding - Non-specific binding) at each time point versus time.
-
The slope of the resulting linear plot will be equal to the negative of the dissociation rate constant (k_off).
-
Mandatory Visualizations
Caption: Workflow for experimentally assessing the slow dissociation of this compound.
Caption: Simplified signaling pathway of the beta-adrenergic receptor.
Caption: Troubleshooting logic for persistent this compound effects after washout.
References
- 1. This compound: a slowly dissociating antagonist from the beta-adrenoceptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a slowly dissociating beta 1-adrenoceptor antagonist when compared to other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the antagonism with metoprolol, ICI 147,798, pindolol, mepindolol and this compound on the responses of the rat left atria to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological characteristics of the long-acting beta-blocker "this compound"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Frontiers | Two-dimensional measurements of receptor-ligand interactions [frontiersin.org]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Bopindolol Co-Administration: A Technical Guide to Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential drug interactions with bopindolol in co-administration studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures, ensuring data integrity and patient safety in the development of combination therapies.
Section 1: Troubleshooting Guides & FAQs
This section provides a question-and-answer format to address common issues and provide actionable solutions for researchers.
Unforeseen Pharmacokinetic Alterations in Co-administration
Question: We observed a significant, unexpected increase in this compound plasma concentration (AUC and Cmax) when co-administered with a new chemical entity (NCE). How should we investigate the underlying mechanism?
Answer: An unexpected increase in this compound exposure suggests that the NCE may be inhibiting its metabolic clearance. This compound is a prodrug that is hydrolyzed to its active metabolite, pindolol. Pindolol is primarily metabolized in the liver through hydroxylation followed by glucuronidation or sulfate conjugation. While the specific cytochrome P450 (CYP) enzymes involved in pindolol's metabolism are not definitively established, CYP2D6 is known to metabolize many beta-blockers and could play a role.
To investigate this, a stepwise approach is recommended:
-
In Vitro CYP Inhibition Assay: Determine if the NCE inhibits major CYP enzymes.
-
In Vitro Reaction Phenotyping: Identify the specific CYP isoforms responsible for this compound's active metabolite (pindolol) metabolism.
-
In Vivo Animal Studies: Confirm the interaction in a relevant animal model.
-
Clinical Drug-Drug Interaction (DDI) Study: If in vitro and in vivo data suggest a significant interaction, a carefully designed clinical DDI study is warranted.
Managing Additive Pharmacodynamic Effects
Question: Our study involves co-administering this compound with another antihypertensive agent, and we are concerned about potential hypotension and bradycardia. How can we proactively manage and monitor these effects?
Answer: Co-administration of this compound with other drugs that lower blood pressure or heart rate can lead to additive or synergistic pharmacodynamic effects. This compound is a non-selective beta-blocker, and its effects on heart rate and blood pressure are central to its therapeutic action.
Monitoring and Mitigation Strategies:
-
Staggered Dosing: In preclinical and early clinical studies, administer the two drugs at different times to avoid peak concentration overlaps.
-
Dose Titration: Start with the lowest effective dose of both agents and titrate upwards cautiously based on tolerability and clinical monitoring.
-
Intensive Hemodynamic Monitoring: In clinical studies, implement continuous blood pressure and heart rate monitoring, especially during the initial dosing period.
-
Pharmacodynamic Interaction Models: Utilize preclinical data to model the expected pharmacodynamic interaction and inform clinical trial design.
Section 2: Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your investigations into potential drug interactions with this compound.
Protocol: In Vitro CYP450 Reaction Phenotyping for Pindolol
Objective: To identify the primary CYP450 enzymes responsible for the metabolism of pindolol, the active metabolite of this compound.
Methodology:
-
Test Systems:
-
Human liver microsomes (HLM) pooled from multiple donors.
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
-
Incubation Conditions:
-
Incubate pindolol (at a concentration near its Km, if known, or at 1 µM) with HLM or individual recombinant CYP enzymes.
-
The incubation mixture should contain a NADPH-regenerating system.
-
Include a panel of selective chemical inhibitors for each major CYP isoform in separate incubations with HLM.
-
-
Sample Analysis:
-
At various time points, quench the reaction and analyze the samples for the disappearance of pindolol and the formation of its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of pindolol metabolism by each recombinant CYP enzyme.
-
Determine the percentage of metabolism inhibited by each selective inhibitor in HLM.
-
The CYP isoform that shows the highest metabolic rate and is most significantly inhibited by its selective inhibitor is likely the primary enzyme responsible for pindolol's metabolism.
-
Protocol: Clinical Drug-Drug Interaction Study (this compound and a Potential Inhibitor)
Objective: To evaluate the effect of a potential inhibitor on the pharmacokinetics of this compound.
Methodology:
-
Study Design:
-
A randomized, two-period, two-sequence crossover design in healthy volunteers.
-
Period 1: Administer a single oral dose of this compound alone.
-
Period 2: Administer the potential inhibitor for a duration sufficient to achieve steady-state concentrations, followed by co-administration of a single oral dose of this compound.
-
A washout period of at least five half-lives of both drugs should separate the two periods.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after this compound administration in each period.
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of this compound and its active metabolite, pindolol, using a validated LC-MS/MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the key pharmacokinetic parameters for this compound and pindolol, including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
Perform statistical analysis to compare these parameters between the two treatment periods to determine the magnitude of the interaction.
-
Section 3: Quantitative Data on Potential this compound Interactions
The following tables summarize available quantitative data on the drug interactions of pindolol, the active metabolite of this compound. This data can be used to inform risk assessment and guide the design of co-administration studies.
Table 1: Pharmacokinetic Drug Interactions with Pindolol
| Interacting Drug | Mechanism | Effect on Pindolol Pharmacokinetics | Magnitude of Effect | Reference |
| Cimetidine | Inhibition of renal tubular secretion | Increased AUC of R-(+)-pindolol and S-(-)-pindolol | R-(+)-pindolol AUC increased from 234 to 344 ng/mlhr; S-(-)-pindolol AUC increased from 209 to 288 ng/mlhr[1] | [1] |
| Fluoxetine | Potential CYP2D6 Inhibition | Lower plasma concentrations of fluoxetine when co-administered with pindolol, suggesting a complex interaction. | Fluoxetine concentrations were lower, but the clinical response to the combination was enhanced.[2] | [2] |
Note: Data for this compound itself is limited; therefore, data for its active metabolite, pindolol, is presented.
Table 2: Pharmacodynamic Drug Interactions with Pindolol
| Interacting Drug Class | Potential Pharmacodynamic Effect | Clinical Considerations |
| Other Antihypertensives | Additive hypotensive effect | Monitor blood pressure closely, consider dose adjustments. |
| Calcium Channel Blockers (e.g., Verapamil) | Additive negative chronotropic and inotropic effects, potentially leading to bradycardia and reduced cardiac output.[3][4] | Use with caution, especially in patients with pre-existing cardiac conditions. Monitor heart rate and cardiac function. |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | May antagonize the antihypertensive effect of beta-blockers. | Monitor blood pressure and for signs of fluid retention. |
| Digoxin | Additive effects on heart rate. Pindolol may improve heart rate control in patients with atrial fibrillation on digoxin.[5] | Monitor heart rate and for signs of digoxin toxicity. |
| Thioridazine | Pindolol may inhibit the metabolism of thioridazine, leading to increased plasma levels. | Monitor for thioridazine-related adverse effects. |
Section 4: Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms underlying this compound's action and potential interactions.
Beta-Adrenergic Receptor Signaling Pathway
References
- 1. Stereoselective inhibition of pindolol renal clearance by cimetidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmentation of fluoxetine's antidepressant action by pindolol: analysis of clinical, pharmacokinetic, and methodologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and pharmacokinetic aspects of the interactions between verapamil and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between two calcium antagonists and two beta blockers in conscious rabbits: hemodynamic consequences of differing cardiodepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved control of atrial fibrillation with combined pindolol and digoxin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Hypertension Management: Bopindolol vs. Metoprolol
In the landscape of antihypertensive therapies, beta-blockers remain a cornerstone of treatment. This guide provides a detailed comparative analysis of two such agents: Bopindolol and Metoprolol, with a focus on their efficacy, underlying mechanisms, and safety profiles as evidenced by clinical data. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further research and development in cardiovascular pharmacology.
Executive Summary
Clinical evidence suggests that both this compound and Metoprolol are effective in the management of mild to moderate hypertension, demonstrating comparable efficacy in blood pressure control.[1][2] A key distinction lies in their pharmacological profiles: this compound is a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), while Metoprolol is a cardioselective beta-1 blocker.[2][3][4][5] This difference in mechanism may influence their hemodynamic effects and side-effect profiles. This compound offers the advantage of a prolonged 24-hour action, allowing for once-daily dosing which may improve patient adherence.[2]
Comparative Efficacy
Multiple double-blind clinical trials have established that this compound and Metoprolol exhibit similar antihypertensive effects.[1][2][6] In a three-month study involving 86 patients with mild to moderate hypertension, both drugs were equally effective in controlling blood pressure, with 70% of patients achieving a diastolic pressure below 95 mmHg with monotherapy.[1][2] Another study reported that a mean daily dose of 1.35 mg of this compound resulted in a significant blood pressure reduction of 26/15 mmHg, comparable to the 24/13 mmHg reduction observed with a mean daily dose of 144 mg of Metoprolol.[6]
| Parameter | This compound | Metoprolol | Reference |
| Mean Blood Pressure Reduction (Systolic/Diastolic) | 26/15 mmHg | 24/13 mmHg | [6] |
| Percentage of Patients Achieving Diastolic BP < 95 mmHg | 70% | 70% | [1][2] |
| Mean Daily Dose in Comparative Trial | 1.35 mg | 144 mg | [6] |
Mechanism of Action
The differing mechanisms of this compound and Metoprolol underpin their clinical effects.
This compound: As a non-selective beta-blocker, this compound (a prodrug of pindolol) blocks both beta-1 and beta-2 adrenergic receptors.[4] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and blood pressure.[4][7] Its intrinsic sympathomimetic activity (ISA) means it also partially activates these receptors, which may mitigate some of the adverse effects associated with beta-blockade, such as bradycardia.[7]
Metoprolol: Metoprolol is a selective inhibitor of beta-1 adrenergic receptors, which are predominantly located in the heart tissue.[3][5][8] By blocking these receptors, it reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[5][8] At higher doses, its selectivity for beta-1 receptors may decrease.[3] Metoprolol also reduces the release of renin from the kidneys, further contributing to its antihypertensive effect.[8]
References
- 1. This compound in the treatment of hypertension: a double blind study comparing this compound and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Czechoslovak experience with a new beta blocker in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acute and long-term antihypertensive effect of this compound--a nonselective beta-adrenergic blocker with ISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
A Comparative Guide to the Antihypertensive Effects of Bopindolol, Propranolol, and Atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive properties of three beta-adrenergic receptor antagonists: bopindolol, propranolol, and atenolol. The information presented is based on available experimental data from clinical trials to assist researchers and professionals in drug development in understanding the pharmacological nuances of these agents.
Executive Summary
This compound is a non-selective beta-blocker that distinguishes itself through its intrinsic sympathomimetic activity (ISA). In contrast, propranolol is a non-selective beta-blocker without ISA, and atenolol is a cardioselective beta-1 blocker, also devoid of ISA. These fundamental differences in their interaction with beta-adrenergic receptors translate into distinct hemodynamic and antihypertensive profiles. While all three effectively lower blood pressure, their effects on heart rate, cardiac output, and peripheral vascular resistance can vary, influencing their suitability for different patient populations.
Data Presentation: Quantitative Comparison of Antihypertensive Effects
The following tables summarize the quantitative data on the antihypertensive effects of this compound compared to propranolol and atenolol, compiled from various clinical studies. It is important to note that the data for propranolol and atenolol comparisons with this compound are derived from separate studies.
Table 1: this compound vs. Propranolol - Antihypertensive Efficacy
| Parameter | This compound (2 mg/day) | Propranolol (120 mg/day) | Study Details |
| Systolic Blood Pressure Reduction | ~10% | ~10% | 100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1] |
| Diastolic Blood Pressure Reduction | ~10% | ~10% | 100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1] |
| Heart Rate Reduction | Not specified in this study | ~20% | 100 outpatients with mild to moderate hypertension in a 6-month prospective, randomized study.[1] |
| Mean Blood Pressure Reduction | Not specified in this study | 14.0 mmHg | 8 hypertensive patients in a placebo-controlled, crossover study.[2] |
Table 2: this compound vs. Atenolol - Antihypertensive and Hemodynamic Effects
| Parameter | This compound (1-2 mg/day) | Atenolol (50-100 mg/day) | Study Details |
| Systolic & Diastolic Blood Pressure Reduction | Similar to atenolol | Similar to this compound | 33 patients with mild to moderate hypertension in a 12-month comparative study.[3] |
| Heart Rate Reduction | Less than atenolol | Greater than this compound | 33 patients with mild to moderate hypertension in a 12-month comparative study.[3] |
| Mean Arterial Pressure Reduction | Not specified in this study | Reduced | 8 normotensive patients with angina pectoris in a parallel-group study.[4] |
| Resting Heart Rate (beats/min) | 55.89 | 63.38 | 32 patients with stable angina in a 3-month double-blind, randomized trial.[5] |
| Average Circadian Heart Rate Reduction | 69 to 64 beats/min | 70 to 59 beats/min | 10 patients with coronary heart disease or hypertension in a randomized crossover study.[6] |
Experimental Protocols
Below are summaries of the methodologies employed in key clinical trials cited in this guide.
This compound vs. Propranolol (Antihypertensive Effects)
-
Study Design: A 6-month prospective, randomized clinical trial.[1]
-
Patient Population: 100 outpatients (52 males, 48 females, mean age 52.0 ± 7.9 years) with mild to moderate essential hypertension.[1]
-
Dosing Regimens:
-
Methodology: After an initial workup, patients were randomized to one of the three treatment groups. Blood pressure was monitored over the 6-month treatment period.[1]
This compound vs. Atenolol (Antihypertensive and Hemodynamic Effects)
-
Study Design: A randomized, double-blind, parallel-group study.[7]
-
Patient Population: 31 outpatients with mild-to-moderate essential hypertension (WHO stage I-II).[7]
-
Dosing Regimens:
-
Methodology: Following a placebo run-in period, patients were randomly allocated to either this compound or atenolol. The dose was adjusted according to blood pressure response and then maintained for a 12-week treatment period. Blood pressure and heart rate were measured in resting conditions and during an ergometric test.[7]
-
Study Design: A randomized crossover study.[6]
-
Patient Population: 10 patients (2 women, 8 men, average age 52 years) with coronary heart disease (n=4) or hypertension (n=6).[6]
-
Dosing Regimens:
-
Methodology: Patients were treated in a randomized crossover fashion. Circadian heart rate was monitored. Exercise-induced increases in heart rate and systolic blood pressure were also assessed.[6]
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound, propranolol, and atenolol stem from their differential interactions with β-adrenergic receptors.
General Beta-Adrenergic Signaling Pathway
The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream effects, including increased heart rate, contractility, and renin release.
References
- 1. Comparison of chlorthalidone, propranolol and this compound in six-month treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study on the effects of pindolol and propranolol on systemic and cardiac haemodynamics in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antihypertensive effect of a beta-blocker with the aid of daily blood pressure profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of this compound and atenolol in coronary artery disease. A noninvasive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and atenolol in patients with stable angina pectoris. Double-blind randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of atenolol and this compound on circadian heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind comparison of once-daily this compound and atenolol for mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Bopindolol's Beta-Blocking Potency Validated Against Isoprenaline Challenge
A comprehensive analysis of experimental data confirms Bopindolol's effective and long-acting beta-adrenoceptor antagonism in response to isoprenaline, a potent non-selective beta-agonist. This guide provides a detailed comparison of this compound's beta-blocking activity with other beta-blockers, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound, a non-selective beta-adrenoceptor antagonist, and its active metabolites have demonstrated significant potency in blocking the effects of isoprenaline across various experimental models, including in vitro tissue preparations and in vivo animal and human studies. These studies establish this compound as a potent beta-blocker with a characteristically slow onset and long duration of action.
Comparative Beta-Blocking Potency
Experimental data consistently demonstrates this compound's superior or comparable potency to other well-established beta-blockers like propranolol and pindolol. The beta-blocking effects of this compound are attributed not only to the parent compound but also to its active metabolites, 18-502 and 20-785.
| Preparation/Model | Drug/Metabolite | Potency vs. Isoprenaline | Reference |
| Isolated Guinea Pig Atria | This compound | 1.1-2.8 times more potent than propranolol | [1] |
| Metabolite 18-502 | 34.7-38.0 times more potent than propranolol | [1] | |
| Metabolite 20-785 | 50% of propranolol's potency | [1] | |
| Isolated Guinea Pig Trachea | This compound | 14.1 times more potent than propranolol | [1] |
| Metabolite 18-502 | 29.0 times more potent than propranolol | [1] | |
| Metabolite 20-785 | 10% of propranolol's potency | [1] | |
| Anesthetized Open Chest Dogs (Anti-tachycardic action) | This compound | Nearly equal to propranolol | [2] |
| Metabolite 18-502 | 19 times more potent than propranolol | [2] | |
| Atenolol | Weaker than propranolol | [2] | |
| Metabolite 20-785 | Weaker than propranolol | [2] | |
| Anesthetized Open Chest Dogs (Inhibition of increased oxygen consumption) | Metabolite 18-502 | 34 times more potent than propranolol | [2] |
| Healthy Human Volunteers (Isoprenaline-induced tachycardia) | This compound | About 10 times more potent than pindolol | [3][4] |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at beta-adrenoceptors. It competes with beta-agonists like isoprenaline for binding to these receptors, thereby inhibiting the downstream signaling cascade that leads to physiological responses such as increased heart rate and muscle relaxation.
Beta-adrenergic signaling pathway and antagonism by this compound.
Experimental Protocols
The validation of this compound's beta-blocking activity involves standardized experimental procedures. Below are summaries of key methodologies cited in the research.
In Vitro Studies in Isolated Guinea Pig Tissues
-
Objective: To determine the antagonistic potency of this compound and its metabolites against isoprenaline in isolated atrial and tracheal preparations.
-
Methodology:
-
Guinea pigs are euthanized, and the atria and trachea are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The tissues are allowed to equilibrate. Atrial preparations are monitored for spontaneous contraction rate, while tracheal preparations are pre-contracted with an agent like histamine.
-
Cumulative concentration-response curves to isoprenaline are established to determine its potency in increasing heart rate (atria) or inducing relaxation (trachea).
-
The tissues are then incubated with varying concentrations of this compound or its metabolites.
-
A second concentration-response curve for isoprenaline is generated in the presence of the antagonist.
-
The rightward shift in the isoprenaline concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency.
-
In Vivo Studies in Anesthetized Open Chest Dogs
-
Objective: To compare the beta-blocking activity of this compound and its metabolites with propranolol and atenolol against isoprenaline-induced tachycardia and increased myocardial oxygen consumption.
-
Methodology:
-
Dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Catheters are inserted to measure heart rate, blood pressure, and other hemodynamic parameters. Myocardial oxygen consumption is also calculated.
-
A baseline response to an intravenous injection of isoprenaline (e.g., 0.1 µg/kg) is established.
-
The beta-blockers are administered intravenously in a dose-dependent manner.
-
The isoprenaline challenge is repeated after each dose of the beta-blocker.
-
The dose-dependent inhibition of the isoprenaline-induced tachycardia and increase in myocardial oxygen consumption is used to compare the potency of the different beta-blockers.[2]
-
Experimental workflow for in vivo validation of beta-blockade.
Studies in Healthy Human Volunteers
-
Objective: To assess the potency and duration of action of this compound in reducing isoprenaline-induced and exercise-induced tachycardia.
-
Methodology:
-
Healthy male volunteers are recruited for the study.
-
A baseline heart rate is recorded at rest and during standardized exercise on a treadmill or bicycle ergometer.
-
Isoprenaline is infused intravenously at a dose that produces a predetermined increase in heart rate.
-
This compound or a comparator drug (e.g., pindolol) is administered orally.
-
The isoprenaline challenge and/or exercise test are repeated at various time points after drug administration (e.g., 2, 24, 48, 72, and 96 hours).[3][4]
-
The reduction in isoprenaline-induced or exercise-induced tachycardia is measured to determine the potency and duration of the beta-blocking effect.[3][4]
-
Conclusion
The collective evidence from a range of experimental models robustly validates the potent beta-blocking activity of this compound against isoprenaline. Its efficacy, coupled with a prolonged duration of action, distinguishes it from other beta-adrenoceptor antagonists. The significant contribution of its active metabolites to its overall pharmacological profile is a key characteristic. These findings provide a solid foundation for its clinical application and for further research into its therapeutic potential.
References
- 1. [Beta-blocking actions and the partial agonist activity of this compound, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blocking action of this compound, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the enantiomers of Bopindolol in pharmacological assays
A guide for researchers and drug development professionals on the stereoselective properties of the non-selective β-adrenoceptor antagonist, Bopindolol.
For aryloxyaminopropanol beta-blockers, the (S)-enantiomer is typically the more active component at β-adrenergic receptors[1]. This guide, therefore, extrapolates the likely activities of this compound's enantiomers based on the known properties of pindolol's stereoisomers and the general pharmacology of this drug class.
Comparative Pharmacological Data
Due to the absence of specific data for the individual enantiomers of this compound, the following table presents data for the enantiomers of the closely related compound, pindolol, to provide a likely indication of the stereoselective pharmacology.
Table 1: Comparative in vitro activity of Pindolol Enantiomers
| Enantiomer | Receptor Target | Assay Type | Potency/Affinity | Reference |
| (S)-(-)-Pindolol | β-Adrenergic Receptors | Functional & Binding Assays | Significantly more potent than (R)-enantiomer | [4] |
| 5-HT1A Receptor | Antagonist Activity | Active Antagonist | [5] | |
| 5-HT1B Receptor | Antagonist Activity | Active Antagonist | [6] | |
| (R)-(+)-Pindolol | β-Adrenergic Receptors | Functional & Binding Assays | Substantially less potent than (S)-enantiomer | [3] |
| 5-HT1A Receptor | Antagonist Activity | Ineffective | [5] |
This compound itself is metabolized into active compounds. The table below summarizes the activity of racemic this compound and its metabolites.
Table 2: Pharmacological Activity of Racemic this compound and its Metabolites
| Compound | Receptor | Parameter | Value |
| This compound (racemic) | β1-Adrenoceptor | pA2 | 8.6 |
| β2-Adrenoceptor | pA2 | 9.2 | |
| Metabolite 18-502 | β1-Adrenoceptor | pKi | 9.38 |
| β2-Adrenoceptor | pKi | 9.42 | |
| Metabolite 20-785 | β1-Adrenoceptor | pKi | 6.65 |
| β2-Adrenoceptor | pKi | 6.55 |
Experimental Protocols
The data presented are typically derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize beta-blocker activity.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat heart for β1, rat lung for β2) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]CGP12177 or [125I]ICYP) and varying concentrations of the unlabeled test compound (e.g., this compound enantiomers).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (pA2 Determination)
This assay measures the potency of a competitive antagonist in a functional tissue preparation. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve[7].
-
Tissue Preparation: An isolated tissue preparation containing the target receptor is mounted in an organ bath containing a physiological salt solution (e.g., guinea pig atria for β1 chronotropic effects, or trachea for β2 relaxant effects).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., isoproterenol) is established.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., an enantiomer of this compound) for a predetermined period to allow for equilibrium.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Visualizing the Mechanisms
To better understand the pharmacological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Beta-adrenergic receptor signaling pathway.
Workflow for pA2 determination.
Conclusion
While direct experimental data comparing the enantiomers of this compound is lacking, the established pharmacology of beta-blockers and the data on the related compound pindolol provide a strong basis for inferring their stereoselective properties. It is highly probable that (S)-Bopindolol is the eutomer, possessing significantly higher affinity and potency at β1 and β2-adrenergic receptors, as well as activity at 5-HT1A/1B receptors. The (R)-Bopindolol enantiomer is likely to be the distomer, with substantially lower activity at these targets. For researchers and clinicians, this stereoselectivity is a crucial consideration, as the therapeutic effects and potential side effects of racemic this compound are primarily attributable to the (S)-enantiomer. Further studies directly comparing the enantiomers of this compound would be valuable to definitively quantify their individual pharmacological profiles.
References
- 1. Stereoselective binding of beta-blockers to purified rat alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the stereoisomers of beta-adrenoceptor antagonists in conscious A-V blocked dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential tissue distribution of the enantiomers of racemic pindolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective antagonism by the pindolol enantiomers of 8-OH-DPAT-induced changes of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(-)-Pindolol | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Bopindolol: A Comparative Analysis of Therapeutic Efficacy in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of Bopindolol's therapeutic efficacy, comparing its performance against other beta-blockers in the management of hypertension and stable angina pectoris. The information is supported by data from various clinical trials, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: Beta-Adrenergic Blockade
This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] It is a prodrug that is rapidly metabolized to its active form.[2] The primary therapeutic effects of this compound stem from its blockade of β1 receptors in the heart, which leads to a decrease in heart rate, myocardial contractility, and consequently, blood pressure.[3][4] this compound also possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[1][5]
Below is a diagram illustrating the beta-adrenergic signaling pathway and the point of intervention for beta-blockers like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypertension Clinical Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Qingda granule on patients with grade 1 hypertension at low-medium risk: study protocol for a randomized, controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise Electrocardiography and Computed Tomography Coronary Angiography for Patients With Suspected Stable Angina Pectoris: A Post Hoc Analysis of the Randomized SCOT-HEART Trial - PMC [pmc.ncbi.nlm.nih.gov]
Bopindolol's Potency in the Beta-Blocker Landscape: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bopindolol's potency relative to other beta-blockers, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving beta-adrenergic receptor antagonists.
This compound, a non-selective β-adrenoceptor antagonist, is a prodrug that is rapidly metabolized to its active form, pindolol. It is distinguished by its high potency and long duration of action. Clinical and preclinical data demonstrate that this compound is a powerful beta-blocker, with some studies indicating its hypotensive effects are 50-60 times more potent than those of atenolol or propranolol.[1] This guide delves into the quantitative measures of this compound's potency, its mechanism of action, and the experimental protocols used to determine these properties.
Quantitative Comparison of Receptor Affinity
The potency of a beta-blocker is fundamentally determined by its binding affinity to β-adrenergic receptors. This is quantitatively expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity and, consequently, greater potency.
Radioligand binding assays are the gold standard for determining these values. The following table summarizes the pKi values (-logKi) of this compound and other commonly used beta-blockers for β1 and β2-adrenergic receptors. A higher pKi value corresponds to a higher binding affinity.
| Drug | pKi (β1) | pKi (β2) | Selectivity (β1/β2) | Intrinsic Sympathomimetic Activity (ISA) |
| This compound | 7.44 | 8.16 | Non-selective | Yes (mild) |
| Propranolol | 8.16 | 8.44 | Non-selective | No |
| Pindolol | 8.8 | 9.2 | Non-selective | Yes |
| Atenolol | 6.41 | 5.09 | β1-selective | No |
| Metoprolol | 7.26 | 5.49 | β1-selective | No |
| Bisoprolol | 7.43 | 5.42 | β1-selective | No |
| Carvedilol | 8.75 | 8.96 | Non-selective | No |
| Nebivolol | 8.79 | 6.65 | β1-selective | No |
| Labetalol | 7.63 | 8.03 | Non-selective | Yes (mild) |
| Acebutolol | 6.9 | 5.5 | β1-selective | Yes (mild) |
Data compiled from various sources. The pKi values can vary slightly depending on the experimental conditions.
This compound, through its active metabolite pindolol, exhibits high affinity for both β1 and β2 receptors, classifying it as a non-selective beta-blocker.[2] Notably, some beta-blockers, including this compound, possess Intrinsic Sympathomimetic Activity (ISA), meaning they can cause a slight activation of the receptor at rest.[3][4][5][6] This property can lead to a less pronounced decrease in resting heart rate compared to beta-blockers without ISA.[7]
Mechanism of Action: The β-Adrenergic Signaling Pathway
Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade attenuates the downstream signaling cascade that is normally initiated by agonist binding.
Figure 1. Simplified β-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for beta-blockers is typically performed using a competitive radioligand binding assay.
Objective: To determine the affinity of a test compound (e.g., this compound) for β-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing a high density of β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human β1 or β2 receptor gene).
-
Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.
-
Test Compounds: A range of concentrations of the unlabeled beta-blocker to be tested.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
Figure 2. General workflow for a competitive radioligand binding assay.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This compound stands out as a highly potent, non-selective beta-blocker. Its high affinity for both β1 and β2-adrenergic receptors, coupled with its long duration of action, contributes to its significant clinical efficacy. The presence of mild intrinsic sympathomimetic activity differentiates it from many other beta-blockers and may offer therapeutic advantages in certain patient populations. The quantitative data from radioligand binding assays provide a clear basis for comparing its potency with other agents in the beta-blocker class, aiding in the selection of appropriate compounds for further research and development.
References
- 1. [Pharmacological characteristics of the long-acting beta-blocker "this compound"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of beta-blockers with and without intrinsic sympathomimetic activity. A comparison between celiprolol and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bopindolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like bopindolol is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, while the DEA regulates the disposal of controlled substances.
This compound Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Parameter | Information |
| Chemical Name | This compound |
| Molecular Formula | C23H28N2O3 |
| Hazards | Harmful if swallowed or inhaled. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| In case of Accidental Release | Avoid dust formation. Collect spillage and place in a suitable, closed container for disposal. Prevent entry into drains. |
This data is compiled from safety data sheets for this compound.
Step-by-Step Disposal Procedure for this compound
The proper disposal route for this compound depends on its classification as a hazardous or non-hazardous waste and whether it is a controlled substance. The following workflow will guide you through the decision-making and disposal process.
Step 1: Determine if this compound is a Controlled Substance
The first step is to ascertain if this compound is classified as a controlled substance by the DEA. You can do this by checking the DEA's official lists of controlled substances.[1] As of the latest information, this compound is not listed as a federally controlled substance in the United States. However, regulations can change, so it is imperative to verify its current status.
-
If this compound is a controlled substance: You must follow DEA regulations for the disposal of controlled substances. This typically involves using a DEA-registered reverse distributor.
-
If this compound is not a controlled substance: Proceed to Step 2.
Step 2: Determine if this compound is a RCRA Hazardous Waste
Next, you must determine if the this compound waste is considered hazardous under RCRA. A pharmaceutical waste is hazardous if it is either a "listed" waste or exhibits hazardous "characteristics".[2]
-
Listed Wastes: Check the EPA's P-list (for acutely hazardous wastes) and U-list (for toxic wastes).[3][4] this compound is not currently on these federal lists.
-
Characteristic Wastes: Even if not listed, a waste can be hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: (e.g., has a low flashpoint).
-
Corrosivity: (e.g., has a high or low pH).
-
Reactivity: (e.g., is unstable and undergoes rapid or violent chemical reaction).
-
Toxicity: (e.g., contains certain contaminants at or above specified concentrations).
-
Based on available safety data, pure this compound is unlikely to meet the criteria for ignitability, corrosivity, or reactivity. A toxicity characteristic determination would require specific testing (Toxicity Characteristic Leaching Procedure - TCLP), which is often not feasible in a research setting. A conservative approach is to consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management vendor for guidance.
-
If this compound waste is determined to be RCRA hazardous: It must be managed as hazardous pharmaceutical waste.
-
If this compound waste is determined to be non-hazardous: It can be managed as non-hazardous pharmaceutical waste.
Step 3: Disposal Procedures Based on Classification
A. For Non-Hazardous this compound Waste:
Even if classified as non-hazardous, this waste should not be disposed of in the regular trash or down the drain.[5] Improper disposal can still pose environmental risks.
-
Segregation: Collect this compound waste in a designated container that is clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration".[6][7] These containers are often white with blue lids.[6] Do not mix with hazardous, biohazardous, or regular trash.[7]
-
Storage: Store the container in a secure, designated area that is inaccessible to unauthorized personnel.[7]
-
Disposal: Arrange for a licensed medical or pharmaceutical waste management company to collect and transport the waste for incineration.[6][7] Ensure you receive and retain all documentation, such as manifests and a certificate of destruction, for your records.[7]
B. For RCRA Hazardous this compound Waste:
The disposal of hazardous pharmaceutical waste is subject to stringent "cradle-to-grave" regulations.
-
Segregation and Labeling: Collect this compound waste in a designated hazardous waste container that is compatible with the chemical. The container must be properly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of the hazards.
-
Storage: Store the container in a designated, secure satellite accumulation area or a central accumulation area, following all institutional and regulatory requirements for storage time limits and secondary containment.
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[8] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[5] All shipping must be accompanied by a hazardous waste manifest.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The determination of whether a chemical waste exhibits hazardous characteristics would involve standardized EPA testing methods, such as the Toxicity Characteristic Leaching Procedure (TCLP) for toxicity.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific policies and EHS department for guidance.
References
- 1. dea.gov [dea.gov]
- 2. bioservusa.com [bioservusa.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. rld.nm.gov [rld.nm.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. usbioclean.com [usbioclean.com]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
